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Ibrutinib dimer

Cat. No.: B1160886
M. Wt: 880.99
Attention: For research use only. Not for human or veterinary use.
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Description

Ibrutinib dimer, also known as this compound, is a useful research compound. Its molecular formula is C₅₀H₄₈N₁₂O₄ and its molecular weight is 880.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₅₀H₄₈N₁₂O₄ B1160886 Ibrutinib dimer

Properties

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H48N12O4/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56)/t35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDQAMODZKHBII-LQFQNGICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H48N12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ibrutinib Dimerization: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. As a targeted covalent inhibitor, its stability and degradation profile are of critical importance. This technical guide provides an in-depth exploration of the formation of ibrutinib dimers, a key impurity and degradation product. We will delve into the proposed chemical mechanisms of dimerization, present quantitative data from forced degradation studies, and provide detailed experimental protocols for the detection and characterization of these dimeric species. Furthermore, this guide includes visualizations of the proposed reaction pathway and a general experimental workflow to aid in the understanding and investigation of ibrutinib dimerization.

Introduction

Ibrutinib's therapeutic efficacy is derived from its ability to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway. The presence of impurities and degradation products can, however, impact the drug's safety, efficacy, and stability. Among these, the formation of ibrutinib dimers has been identified as a notable degradation pathway, particularly under conditions of thermal and pH stress.[1][2][3][4][5][6] Understanding the mechanism of dimer formation is crucial for optimizing drug manufacturing processes, formulation development, and ensuring the quality of the final drug product.

Proposed Mechanism of Ibrutinib Dimer Formation

The primary proposed mechanism for the formation of an this compound is a Michael addition reaction involving the activated acrylamide moiety of one ibrutinib molecule and a nucleophilic site on a second ibrutinib molecule.[7][8] The electron-withdrawing nature of the carbonyl group makes the β-carbon of the acryloyl group electrophilic and susceptible to nucleophilic attack.

The most likely nucleophile on a second ibrutinib molecule is the secondary amine of the piperidine ring. The proposed reaction is a step-by-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring of one ibrutinib molecule attacks the electrophilic β-carbon of the acrylamide group of a second ibrutinib molecule.

  • Proton Transfer: A proton is transferred to the α-carbon of the acrylamide group, resulting in the formation of a C-N bond between the two ibrutinib molecules.

This reaction results in the formation of a dimeric structure with a molecular weight approximately double that of the ibrutinib monomer. The most commonly reported this compound has the chemical formula C₅₀H₄₈N₁₂O₄ and a molecular weight of approximately 881.0 g/mol .[9][10]

G cluster_reactants Reactants cluster_mechanism Proposed Dimerization Mechanism cluster_product Product Ibrutinib_Monomer_1 Ibrutinib Monomer 1 (Nucleophile) Nucleophilic_Attack Nucleophilic Attack (Piperidine N on Acrylamide Cβ) Ibrutinib_Monomer_1->Nucleophilic_Attack Provides Nucleophile Ibrutinib_Monomer_2 Ibrutinib Monomer 2 (Electrophile) Ibrutinib_Monomer_2->Nucleophilic_Attack Provides Electrophile Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Forms Intermediate Ibrutinib_Dimer This compound (C₅₀H₄₈N₁₂O₄) Proton_Transfer->Ibrutinib_Dimer Forms C-N bond

Caption: Proposed mechanism of this compound formation via Michael addition.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are instrumental in identifying the conditions that lead to the formation of ibrutinib dimers. The following table summarizes findings from such studies.

Stress ConditionTemperatureDurationKey FindingsReference(s)
Acidic Hydrolysis 80°C8 hoursFormation of degradation products, including potential dimers.[2][4]
Alkaline Hydrolysis 80°C8 hoursIbrutinib is highly sensitive; significant formation of multiple degradation products, including dimers.[2][4][5]
Oxidative Stress Room Temp.8 hoursIbrutinib is extremely sensitive to oxidation, leading to several degradation products.[2][4][5]
Thermal Stress > 165°C24 hoursIncreased formation of higher molecular weight impurities, including dimers and other oligomers. A direct correlation between increased temperature and decreased ibrutinib solubility and permeability was observed, attributed to oligomerization.[1][7][8]
Photolytic/Neutral N/AN/AIbrutinib is generally stable under these conditions.[2][4]

Experimental Protocols

Induction of this compound Formation (Forced Degradation)

Objective: To generate ibrutinib dimers for analytical characterization.

Materials:

  • Ibrutinib reference standard

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 10% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Hot air oven

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Acidic Degradation: Dissolve a known amount of ibrutinib in a minimal amount of acetonitrile and dilute with 1 M HCl to a final concentration of approximately 1 mg/mL. Heat the solution at 80°C for 8 hours. Neutralize the solution with NaOH before analysis.[2][4]

  • Alkaline Degradation: Dissolve a known amount of ibrutinib in a minimal amount of acetonitrile and dilute with 1 M NaOH to a final concentration of approximately 1 mg/mL. Heat the solution at 80°C for 8 hours. Neutralize the solution with HCl before analysis.[2][4]

  • Thermal Degradation: Place solid ibrutinib in a petri dish and heat in a hot air oven at temperatures ranging from 165°C to 240°C for 24 hours.[7][8] Dissolve the resulting solid in a suitable solvent for analysis.

UPLC-MS/MS Method for Detection and Quantification of this compound

Objective: To separate, identify, and quantify ibrutinib and its dimeric impurity.

Instrumentation:

  • Waters Acquity UPLC system or equivalent

  • C18 stationary phase column (e.g., Waters Acquity UPLC C-18, 100 mm × 2.1 mm, 1.7 μm)

  • Tandem mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions: [2][4]

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to resolve ibrutinib from its degradation products.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection Wavelength (UV): 215 nm

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50-1000

  • Collision Energy: Optimized for fragmentation of the dimer precursor ion (m/z ~881).

  • Data Acquisition: Full scan and product ion scan modes.

G Start Start: Ibrutinib Sample Forced_Degradation Forced Degradation (Thermal, Acidic, Alkaline) Start->Forced_Degradation Sample_Preparation Sample Preparation (Dilution, Neutralization) Forced_Degradation->Sample_Preparation UPLC_Separation UPLC Separation (C18 Column, Gradient Elution) Sample_Preparation->UPLC_Separation UV_Detection UV Detection (215 nm) UPLC_Separation->UV_Detection MS_Analysis Mass Spectrometry (ESI+, Full Scan) UPLC_Separation->MS_Analysis MSMS_Fragmentation Tandem MS (MS/MS) (Precursor Ion m/z ~881) MS_Analysis->MSMS_Fragmentation Data_Analysis Data Analysis (Structure Elucidation, Quantification) MSMS_Fragmentation->Data_Analysis End End: Characterized Dimer Data_Analysis->End

Caption: General experimental workflow for this compound analysis.

Structural Elucidation by High-Resolution Mass Spectrometry (HRMS) and NMR

HRMS/MS:

  • Utilize a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass measurements of the parent ion and its fragments.[2][4][5]

  • Compare the fragmentation pattern of the dimer with that of the ibrutinib monomer to identify common structural motifs and the location of the linkage.[11][12]

NMR Spectroscopy:

  • Isolate the dimer impurity using preparative HPLC.

  • Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to unambiguously determine the chemical structure and the point of attachment between the two ibrutinib molecules.[5][6]

Signaling Pathways and Potential Implications

The primary mechanism of action of ibrutinib is the inhibition of BTK, which is a critical node in the B-cell receptor signaling pathway. This pathway is essential for the proliferation and survival of malignant B-cells. While the pharmacological activity of the this compound is not well-characterized, its formation represents a loss of the active monomeric drug. Furthermore, the presence of such impurities could potentially lead to unforeseen off-target effects or altered pharmacological profiles.

G cluster_bcr B-Cell Receptor Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, ERK) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib_Monomer Ibrutinib Monomer Ibrutinib_Monomer->BTK Covalent Inhibition

Caption: Ibrutinib's target in the BCR signaling pathway.

Conclusion

The formation of ibrutinib dimers is a critical aspect of the drug's stability profile, with significant implications for manufacturing and formulation. The proposed Michael addition mechanism provides a plausible explanation for the observed dimerization under thermal and pH stress. The experimental protocols outlined in this guide offer a framework for researchers to induce, detect, and characterize these dimeric impurities. Further investigation into the pharmacological activity of ibrutinib dimers is warranted to fully understand their potential impact on the therapeutic profile of ibrutinib. A thorough understanding of these degradation pathways is essential for ensuring the quality, safety, and efficacy of this important anticancer agent.

References

Ibrutinib Dimer: A Comprehensive Technical Guide on its Chemical Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, formation, and characterization of the ibrutinib dimer, a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with ibrutinib and related compounds.

Chemical Structure and Formation

The this compound is a significant process-related impurity and degradation product of ibrutinib. Its formation is of critical interest in the manufacturing and stability testing of the active pharmaceutical ingredient (API).

Chemical Name: 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one[1][2]

Molecular Formula: C₅₀H₄₈N₁₂O₄[1][2]

Molecular Weight: 880.99 g/mol [2]

The primary mechanism for the formation of the this compound is a Michael addition reaction. This reaction involves the nucleophilic attack of the secondary amine on the piperidine ring of one ibrutinib molecule to the activated α,β-unsaturated acryloyl group of a second ibrutinib molecule. This process is often induced under alkaline or thermal stress conditions.[3]

cluster_reactants Reactants cluster_product Product Ibrutinib1 Ibrutinib Molecule 1 (Nucleophile) Dimer This compound Ibrutinib1->Dimer Piperidine N attacks Acryloyl Group Ibrutinib2 Ibrutinib Molecule 2 (Michael Acceptor) Ibrutinib2->Dimer

Figure 1: Proposed mechanism for the formation of the this compound.

Characterization Data

The characterization of the this compound is crucial for its identification and quantification in ibrutinib samples. The following tables summarize the available analytical data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for the identification of the this compound.

ParameterValueReference
Ionization ModeESI+[3]
[M+H]⁺ (m/z)827.4029[3]

Proposed Fragmentation Pathway:

The fragmentation of the dimer in MS/MS experiments can provide further structural confirmation. A key fragmentation involves the cleavage of the newly formed bond, resulting in a daughter ion corresponding to the protonated ibrutinib molecule.

Parent Ion (m/z)Daughter Ion (m/z)DescriptionReference
827.4029441.2107Corresponds to the [M+H]⁺ of a single ibrutinib molecule[3]
Chromatography

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are standard methods for the separation and quantification of the this compound from the parent drug and other impurities.

MethodColumnMobile PhaseRetention Time (Ibrutinib)Retention Time (Dimer)Reference
UPLCWaters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 µm)Gradient elution with Ammonium acetate (20 mM, pH 6.0) and AcetonitrileNot specifiedNot specified (referred to as DP-IX)[3]
UPLCNot specifiedNot specified9.8 min13.6 min[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR spectral data for the this compound are not extensively reported in publicly available scientific literature. However, commercial suppliers of the this compound impurity standard, such as Allmpus Laboratories, state that a comprehensive certificate of analysis including 1H NMR, 13C NMR, Mass, HPLC, IR, and TGA data is provided upon purchase.[2] This suggests that such data has been generated but remains proprietary. Researchers requiring definitive structural confirmation via NMR are advised to either synthesize and purify the dimer for analysis or procure a certified reference standard.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the forced degradation of ibrutinib, which leads to the formation of the dimer. These can be adapted for the targeted synthesis and characterization of the dimer.

Formation of this compound via Alkaline Hydrolysis

This protocol is adapted from forced degradation studies that have been shown to produce the this compound.[3][5]

Materials:

  • Ibrutinib

  • 1 M Sodium Hydroxide (NaOH)

  • Methanol

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Acetonitrile

Procedure:

  • Dissolve a known quantity of ibrutinib in a minimal amount of methanol.

  • Add 1 M NaOH solution.

  • Heat the solution at 80°C for up to 8 hours.

  • Monitor the reaction progress by UPLC-MS to observe the formation of the dimer.

  • After the desired level of dimer formation is achieved, cool the reaction mixture to room temperature.

  • Neutralize the solution with 1 M HCl.

  • The resulting solution containing the this compound can be used for further analysis or subjected to purification.

UPLC-MS/MS Characterization

This protocol outlines a general method for the analysis of the this compound.[3][5]

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., Triple TOF)

Chromatographic Conditions:

  • Column: Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 20 mM Ammonium acetate (pH 6.0)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: 215 nm

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 50-1000

  • Collision energy and other parameters should be optimized for the specific instrument used.

start Start: Ibrutinib Sample degradation Forced Degradation (e.g., Alkaline Hydrolysis) start->degradation separation UPLC Separation degradation->separation detection Mass Spectrometry (ESI-MS/MS) separation->detection analysis Data Analysis: - Identify [M+H]⁺ - Analyze Fragmentation detection->analysis end End: Dimer Characterized analysis->end

Figure 2: General experimental workflow for the characterization of the this compound.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature to suggest that the this compound is involved in any biological signaling pathways or possesses any significant pharmacological activity. It is primarily considered an impurity and a degradation product, and as such, its biological effects have not been a focus of investigation. The primary concern regarding the this compound is its impact on the purity, stability, and safety profile of the ibrutinib drug product.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for rigorous, internally validated experimental work. Researchers should consult the primary literature and perform their own experiments to verify these findings.

References

Ibrutinib Degradation Pathways: A Technical Guide to Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of ibrutinib, with a specific focus on the mechanisms leading to dimerization. Understanding these pathways is critical for ensuring drug stability, optimizing formulation, and maintaining therapeutic efficacy. This document summarizes key findings from forced degradation studies, details relevant experimental protocols, and presents quantitative data in a structured format.

Introduction to Ibrutinib Degradation

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2] As a targeted covalent drug, its stability is paramount.[3] Forced degradation studies, conducted under various stress conditions as per the International Conference on Harmonization (ICH) guidelines, have revealed that ibrutinib is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and to some extent, thermal and photolytic conditions.[4][5][6][7][8] These studies have led to the identification and characterization of several degradation products.[4][6][9] A significant degradation pathway, particularly under thermal stress, involves the formation of an ibrutinib dimer.[10][11]

Ibrutinib Dimerization Pathway

One of the key thermal degradation products of ibrutinib is a dimer, which has been observed during amorphization processes at elevated temperatures.[10][11] The formation of this dimer can negatively impact the drug's solubility and permeability.[11]

Based on the known structure of the this compound[12][13][14], a plausible pathway for its formation involves the Michael addition of the secondary amine on the piperidine ring of one ibrutinib molecule to the activated double bond of the acryloyl group of a second ibrutinib molecule. This reaction is likely facilitated by heat, which can provide the activation energy needed for the reaction to occur. The presence of a base could also catalyze this reaction by deprotonating the secondary amine, increasing its nucleophilicity.

Below is a diagram illustrating the proposed dimerization pathway of ibrutinib.

Ibrutinib_Dimerization cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ibrutinib1 Ibrutinib Molecule 1 Dimer This compound Ibrutinib1->Dimer Ibrutinib2 Ibrutinib Molecule 2 Ibrutinib2->Dimer Condition Thermal Stress (Heat) or Basic Conditions Condition->Dimer

Caption: Proposed pathway for the dimerization of ibrutinib.

Quantitative Data on Ibrutinib Degradation

Forced degradation studies have yielded quantitative data on the extent of ibrutinib degradation under various stress conditions. The tables below summarize these findings from multiple sources, providing a comparative overview.

Table 1: Summary of Ibrutinib Degradation under Different Stress Conditions

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acid Hydrolysis1 M HCl8 hours80 °CSignificant[5][6][8]
Base Hydrolysis1 M NaOH8 hours80 °CHighly sensitive[5][6][8]
Oxidative10% H₂O₂8 hoursRoom TempExtremely sensitive[5][6][8]
ThermalSolid State24 hours105 °CStable[6][8]
PhotolyticUV Light7 daysAmbientStable[15]
Neutral HydrolysisWater6 hours60 °CStable[16]

Table 2: Identified Degradation Products (DPs) under Various Stress Conditions

Stress ConditionNumber of DPs IdentifiedSpecific DPs MentionedReference
Acid Hydrolysis1DP-I[6][8]
Base Hydrolysis5DP-I, DP-II, DP-V, DP-VIII, DP-IX[6][8]
Oxidative5DP-III, DP-IV, DP-VI, DP-VII, DP-X[6][8]
Thermal (Amorphization)1This compound (di-piperidine)[10][11]

Experimental Protocols for Ibrutinib Degradation Studies

The following section outlines a generalized experimental protocol for conducting forced degradation studies on ibrutinib, based on methodologies cited in the literature.[5][6][8][15][16] This can be adapted to specifically investigate dimerization.

General Workflow for Forced Degradation Studies

The workflow for assessing ibrutinib stability under stress conditions typically involves sample preparation, stress exposure, sample processing, and analysis.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Prep Prepare Ibrutinib Stock Solution Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Prep->Acid Base Base Hydrolysis (e.g., 1M NaOH, 80°C) Prep->Base Oxidative Oxidative Stress (e.g., 10% H₂O₂, RT) Prep->Oxidative Thermal Thermal Stress (e.g., 105°C, solid) Prep->Thermal Neutralize Neutralize (for acid/base) Dilute to working concentration Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize HPLC RP-HPLC / UPLC Analysis Neutralize->HPLC MS LC-MS/MS for Identification and Characterization HPLC->MS

Caption: General experimental workflow for ibrutinib degradation studies.

Detailed Methodologies

4.2.1. Materials and Reagents:

  • Ibrutinib reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Phosphate buffer

4.2.2. Chromatographic Conditions (Example):

  • Column: Kinetex® C18 (100 mm × 4.6 mm; 2.6 μm) or Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 μm)[4][6]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 45:55, v/v) or a gradient elution with ammonium acetate and acetonitrile.[6][16]

  • Flow Rate: 0.3 mL/min to 1.0 mL/min[6][16]

  • Detection Wavelength: 215 nm or 289 nm or 295 nm[4][6][16]

  • Injection Volume: 5 µL to 10 µL[6][16]

4.2.3. Stress Study Procedures (to be adapted for dimerization focus):

  • Acidic Degradation: Dissolve ibrutinib in a suitable solvent and add an equal volume of 1 M HCl. Reflux the solution at 80°C for a specified period (e.g., 8 hours). After cooling, neutralize the solution with 1 M NaOH and dilute to a known concentration with the mobile phase.[8]

  • Alkaline Degradation: Follow the same procedure as acidic degradation, but use 1 M NaOH for hydrolysis and 1 M HCl for neutralization.[8]

  • Oxidative Degradation: Treat the ibrutinib solution with a specified concentration of hydrogen peroxide (e.g., 10%) at room temperature for a defined time (e.g., 8 hours). Dilute the resulting solution with the mobile phase.[8]

  • Thermal Degradation (for Dimerization): To specifically study dimerization, expose solid ibrutinib powder to dry heat at a range of elevated temperatures (e.g., 100°C to 240°C) for varying durations.[10] Alternatively, reflux a concentrated solution of ibrutinib in a high-boiling point, inert solvent. The resulting material should be dissolved in a suitable solvent and analyzed.

4.2.4. Sample Analysis: The stressed samples are then analyzed by a validated stability-indicating RP-HPLC or UPLC method to separate the degradation products from the parent drug.[16][17][18] The structures of the degradation products, including the dimer, can be elucidated using LC-MS/MS, HRMS, and NMR spectroscopy.[6][7][9]

Conclusion

The degradation of ibrutinib is a complex process influenced by various environmental factors. While several degradation products have been identified under hydrolytic and oxidative stress, the formation of an this compound is a notable pathway under thermal stress. A thorough understanding of these degradation pathways, supported by robust analytical methodologies, is essential for the development of stable and effective ibrutinib formulations. The information presented in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality, safety, and efficacy of ibrutinib-based therapies.

References

Spectroscopic Analysis of Ibrutinib Dimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of a potential ibrutinib dimer, a critical impurity in the manufacturing and stability testing of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. Understanding the structure and properties of such impurities is paramount for ensuring the safety and efficacy of the final drug product. This document outlines the proposed structure of an this compound and presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to aid in its identification and characterization. Detailed experimental protocols and visual workflows are provided to guide researchers in their analytical endeavors.

Proposed Structure and Properties of this compound

An this compound can form under various stress conditions, including thermal stress. While several potential structures could exist, a plausible structure has been reported and is cataloged in public chemical databases.[1] The formation of this dimer involves a Michael addition reaction between the acrylamide moiety of one ibrutinib molecule and the secondary amine of the piperidine ring of another.

Table 1: General Properties of the Proposed this compound

PropertyValueReference
IUPAC Name 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one[1]
Molecular Formula C₅₀H₄₈N₁₂O₄[1]
Molecular Weight 881.0 g/mol [1]

Predicted Spectroscopic Data

The following tables present the predicted ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for the proposed this compound structure. This data is generated using computational prediction tools and should be used as a reference for comparison with experimental results.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Disclaimer: This data is predicted and may not reflect experimental values precisely. Chemical shifts are referenced to TMS at 0 ppm.

Proton Environment Predicted Chemical Shift (ppm)
Aromatic Protons6.8 - 8.5
Acrylamide Vinyl Protons5.7 - 6.9
Piperidine Ring Protons1.5 - 5.0
Methylene Protons (linker)2.5 - 4.0
Amine Protons5.5 - 6.5 (broad)

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Disclaimer: This data is predicted and may not reflect experimental values precisely. Chemical shifts are referenced to TMS at 0 ppm.

Carbon Environment Predicted Chemical Shift (ppm)
Carbonyl Carbons165 - 175
Aromatic Carbons110 - 160
Acrylamide Vinyl Carbons125 - 135
Piperidine Ring Carbons25 - 60
Methylene Carbons (linker)30 - 50

Table 4: Predicted Major Mass Spectrometry Fragments of this compound

Disclaimer: This data represents predicted fragmentation patterns and may vary based on ionization techniques and instrument parameters.

m/z (Predicted) Proposed Fragment Identity
881.4[M+H]⁺ (Protonated molecular ion)
441.2[Ibrutinib+H]⁺
440.2Ibrutinib monomer
304.1Pyrazolopyrimidine core fragment
138.1Acryloyl piperidine fragment

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of the this compound. These protocols are based on established methods for the analysis of small molecules and drug impurities.[2][3]

Sample Preparation
  • Isolation of the Dimer: The this compound should first be isolated from the bulk drug substance or degradation sample, typically using preparative High-Performance Liquid Chromatography (HPLC).[3]

  • NMR Sample Preparation:

    • Dissolve approximately 5-10 mg of the isolated dimer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • MS Sample Preparation:

    • Prepare a stock solution of the isolated dimer at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis.

NMR Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2 seconds.

  • 2D NMR Experiments: To aid in structure elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry Data Acquisition
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Liquid Chromatography Parameters:

    • Column: A C18 reversed-phase column is typically suitable.[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to ensure good separation of the dimer from other impurities.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for ibrutinib and its derivatives.[4]

    • Mass Range: Scan from m/z 100 to 1500.

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of the dimer (m/z 881.4) to obtain fragmentation data for structural confirmation. Use collision-induced dissociation (CID) with varying collision energies.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the analysis of the this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Calcium_PKC NF_kB_MAPK NF-κB & MAPK Pathways Calcium_PKC->NF_kB_MAPK Proliferation_Survival B-Cell Proliferation & Survival NF_kB_MAPK->Proliferation_Survival

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Isolation Isolate this compound (e.g., preparative HPLC) Dissolution Dissolve in Deuterated Solvent Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer Place Sample in NMR Spectrometer Transfer->Spectrometer Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Processing Fourier Transform & Phasing Acquire_2D->Processing Integration Peak Integration & Referencing Processing->Integration Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation

Caption: Experimental Workflow for NMR Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Isolation Isolate this compound Dilution Dilute in Mobile Phase Isolation->Dilution Injection Inject Sample into LC System Dilution->Injection Separation Separation on C18 Column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Full Scan MS (MS1) Ionization->MS1 MS2 Tandem MS (MS/MS) of Dimer Ion MS1->MS2 Data_Extraction Extract Mass Spectra MS2->Data_Extraction Fragmentation_Analysis Analyze Fragmentation Pattern Data_Extraction->Fragmentation_Analysis Structure_Confirmation Confirm Structure Fragmentation_Analysis->Structure_Confirmation

Caption: Experimental Workflow for LC-MS Analysis.

References

Physicochemical Properties of Ibrutinib Dimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the treatment of various B-cell malignancies. As a targeted covalent inhibitor, its stability and degradation profile are of critical importance for ensuring safety and efficacy. Under certain stress conditions, ibrutinib can undergo degradation, leading to the formation of various products, including dimers. The presence of such impurities can potentially impact the drug's solubility, permeability, and overall therapeutic performance. This technical guide provides an in-depth overview of the physicochemical properties of a known ibrutinib dimer, compiling available data and outlining experimental protocols for its characterization.

This compound: Structure and Formation

An this compound impurity has been identified and characterized, bearing the Chemical Abstracts Service (CAS) number 2031255-23-7.[1][2][3][4] This impurity can form under stress conditions, particularly thermal stress.[5][6][7] Studies on the thermal stability of amorphous ibrutinib have shown that dimerization and the formation of higher-order oligomers can occur at elevated temperatures.[5][6][7] The formation of this dimer has been observed to negatively impact the solubility and permeability of ibrutinib.[5]

Physicochemical Properties

The physicochemical properties of the this compound (CAS: 2031255-23-7) are summarized in the table below. It is important to note that most of the available data are computationally predicted, as indicated.

PropertyValueSourceNotes
Molecular Formula C₅₀H₄₈N₁₂O₄[2][4]-
Molecular Weight 881.0 g/mol [2]Computed by PubChem
IUPAC Name 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one[2]-
CAS Number 2031255-23-7[1][2][3][4]-
Solubility Soluble in Methanol and DMSO.[4] The formation of the dimer is correlated with a decrease in the overall solubility of the drug product.[5][4][5]Experimental Observation
XLogP3 7.5[2]Computed by XLogP3
Hydrogen Bond Donors 2[2]Computed
Hydrogen Bond Acceptors 12[2]Computed
Rotatable Bond Count 12[2]Computed
Exact Mass 880.39214806 Da[2]Computed
Monoisotopic Mass 880.39214806 Da[2]Computed
Topological Polar Surface Area 184 Ų[2]Computed
Heavy Atom Count 66[2]Computed
Complexity 1590[2]Computed

Experimental Protocols

The identification and characterization of the this compound and other degradation products are primarily achieved through forced degradation studies followed by analysis using advanced analytical techniques.

Forced Degradation of Ibrutinib

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products for characterization.[8][9][10]

Objective: To induce the degradation of ibrutinib under various stress conditions to generate degradation products, including dimers.

Methodology:

  • Acidic Hydrolysis:

    • Dissolve ibrutinib in 1 M HCl.

    • Heat the solution at 80°C for 8 hours.[8]

    • Neutralize the solution and dilute to a final concentration of 100 µg/mL for analysis.[8]

  • Alkaline Hydrolysis:

    • Dissolve ibrutinib in 1 M NaOH.

    • Heat the solution at 80°C for 8 hours.[8]

    • Neutralize the solution and dilute to a final concentration of 100 µg/mL for analysis.[8]

  • Oxidative Degradation:

    • Expose ibrutinib to 10% H₂O₂ at room temperature for 8 hours.[8]

    • Dilute the solution to a final concentration of 100 µg/mL for analysis.[8]

  • Thermal Degradation:

    • Place solid ibrutinib in a petri dish in a hot air oven.

    • Maintain the temperature at 105°C for 24 hours.[8]

    • Dissolve the stressed sample and dilute to a final concentration of 100 µg/mL for analysis.[8] Studies on amorphous ibrutinib have also employed melt-quenching and hot-melt extrusion at temperatures up to 240°C to induce thermal degradation and dimer formation.[6][7]

  • Photolytic Degradation:

    • Expose a solution of ibrutinib to UV light.

    • Prepare a control sample shielded from light.

    • Analyze the exposed sample and compare it to the control.

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acidic Hydrolysis Acidic Hydrolysis Degradation_Products Degradation_Products Acidic Hydrolysis->Degradation_Products Alkaline Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis->Degradation_Products Oxidative Degradation Oxidative Degradation Oxidative Degradation->Degradation_Products Thermal Degradation Thermal Degradation Thermal Degradation->Degradation_Products UPLC-MS UPLC-MS HRMS HRMS UPLC-MS->HRMS Mass Determination Characterization Characterization HRMS->Characterization Structural Elucidation NMR NMR NMR->Characterization Ibrutinib Ibrutinib Ibrutinib->Acidic Hydrolysis 1M HCl, 80°C Ibrutinib->Alkaline Hydrolysis 1M NaOH, 80°C Ibrutinib->Oxidative Degradation 10% H₂O₂, RT Ibrutinib->Thermal Degradation 105°C, 24h Degradation_Products->UPLC-MS Separation & Detection Degradation_Products->NMR Structural Confirmation

Workflow for Forced Degradation and Analysis of Ibrutinib.
UPLC-MS/MS for Dimer Identification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation and identification of ibrutinib and its degradation products.[6][8][9]

Objective: To separate and identify the this compound from the parent drug and other degradation products.

Instrumentation:

  • UPLC System: Waters Acquity UPLC or similar.[8]

  • Column: Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm).[8][9]

  • Mass Spectrometer: Triple quadrupole or TOF mass spectrometer with an ESI source.[8]

Chromatographic Conditions:

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0).[8][9]

  • Mobile Phase B: Acetonitrile.[8][9]

  • Gradient Elution: A typical gradient could be: 0-10 min, 20-70% B; 10-15 min, 70% B; 15-15.1 min, 70-20% B; 15.1-20 min, 20% B.

  • Flow Rate: 0.3 mL/min.[8][9]

  • Injection Volume: 5 µL.[8][9]

  • Column Temperature: 45°C.[8]

  • Detection Wavelength (UV): 215 nm.[8][9]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Mass Range: 50-1000 m/z.[6][8]

  • Source Temperature: 550°C.[8]

  • Collision Energy: Optimized for fragmentation of the dimer precursor ion.

Data Analysis:

  • The retention time of the this compound has been reported to be around 13.2-13.6 minutes under similar chromatographic conditions.[5]

  • The mass-to-charge ratio (m/z) of the protonated dimer [M+H]⁺ would be approximately 881.4.

  • Tandem mass spectrometry (MS/MS) would be used to fragment the dimer ion and elucidate its structure by analyzing the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) and NMR for Structural Elucidation

For unambiguous structure confirmation of the this compound, HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

HRMS Protocol:

  • Isolate the dimer peak from the UPLC separation.

  • Infuse the isolated fraction into a high-resolution mass spectrometer (e.g., Q-TOF).

  • Acquire high-resolution mass spectra to determine the exact mass and elemental composition of the dimer.[8][10][11]

NMR Protocol:

  • Isolate a sufficient quantity of the dimer using preparative HPLC.[11]

  • Dissolve the isolated dimer in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a suite of NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to fully elucidate the chemical structure and connectivity of the dimer.[10][11]

Ibrutinib Signaling Pathway

Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Understanding this pathway is crucial for appreciating the mechanism of action of ibrutinib and the potential implications of its degradation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Activates PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates ERK ERK DAG->ERK Ca_release Ca²⁺ Release IP3->Ca_release NFAT NFAT Ca_release->NFAT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation, Survival, Adhesion NFkB->Proliferation NFAT->Proliferation ERK->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits (Covalent) Antigen Antigen Antigen->BCR Activation

Simplified Ibrutinib-Targeted BTK Signaling Pathway.

Conclusion

The formation of an this compound is a relevant consideration in the context of drug stability and formulation development. While detailed experimental data on its physicochemical properties are still emerging, forced degradation studies provide a robust framework for its generation and characterization. The analytical methods outlined in this guide, particularly UPLC-MS/MS, are crucial for detecting and quantifying this impurity. Further research into the specific biological activity and toxicological profile of the this compound is warranted to fully understand its impact on the safety and efficacy of ibrutinib therapy. This guide serves as a foundational resource for scientists and researchers dedicated to ensuring the quality and integrity of this important anticancer agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[November 6, 2025]

Executive Summary

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. As with any synthesized active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Among the process-related impurities of Ibrutinib, the Ibrutinib dimer has garnered attention due to its potential to form during the manufacturing process. This technical guide provides a comprehensive overview of the this compound, including its formation, analytical detection, and the regulatory landscape governing its control.

Introduction to Ibrutinib and Process-Related Impurities

Ibrutinib exerts its therapeutic effect by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby blocking downstream signaling pathways essential for B-cell proliferation and survival.[1] The chemical synthesis of Ibrutinib is a multi-step process, and like any complex synthesis, it can give rise to impurities. These impurities are broadly classified as process-related impurities (arising from the manufacturing process) and degradation products (forming during storage).[2][] The this compound is considered a process-related impurity, though it can also be observed in forced degradation studies.[4][5]

The this compound: Structure and Formation

The this compound is a molecule formed from two Ibrutinib monomers. Its chemical formula is C₅₀H₄₈N₁₂O₄, with a molecular weight of approximately 880.99 g/mol .[6] While multiple CAS numbers have been associated with this compound impurities, a commonly cited one is 2417548-76-4.[6]

Proposed Formation Mechanism: A Michael Addition Pathway

The most plausible mechanism for the formation of the this compound is a Michael addition reaction.[7][8] Ibrutinib contains an α,β-unsaturated acryloyl moiety, which is an electrophilic Michael acceptor.[7] Under certain process conditions, a nucleophilic portion of one Ibrutinib molecule can attack the β-carbon of the acryloyl group of another Ibrutinib molecule, leading to the formation of a dimeric adduct. The primary amino group of the pyrazolopyrimidine core is a likely nucleophile for this reaction.

cluster_0 Ibrutinib Monomer 1 (Nucleophile) cluster_1 Ibrutinib Monomer 2 (Michael Acceptor) cluster_2 Process Conditions cluster_3 This compound Ibrutinib1 Ibrutinib Molecule (with nucleophilic amine) Dimer This compound Ibrutinib1->Dimer Ibrutinib2 Ibrutinib Molecule (with electrophilic acryloyl group) Ibrutinib2->Dimer Conditions Base or Heat Conditions->Dimer Catalyzes

Figure 1: Proposed Michael Addition Formation of this compound.

Quantitative Data and Regulatory Context

The control of impurities is a mandate from regulatory agencies worldwide, with guidelines provided by the International Council for Harmonisation (ICH).[9] For known, identified impurities, specific acceptance criteria are established based on toxicological data and the manufacturing process capability.

Reported Levels of this compound

Publicly available data on the precise levels of this compound in commercial batches of the API is limited, as this is often proprietary information. However, a Chinese patent application (CN105859721A) concerning the synthesis of Ibrutinib mentions a "dimer impurity content 1.0%" in the crude product before purification, providing a valuable quantitative insight.[10]

Regulatory Impurity Thresholds

According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities in a new drug substance are based on the maximum daily dose.[11] For a drug like Ibrutinib, with a maximum daily dose up to 560 mg, the following general thresholds apply:

ThresholdLevel
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold ≥ 0.15% or 1.0 mg per day intake (whichever is lower)

Table 1: General ICH Q3A(R2) Impurity Thresholds.[11]

It is important to note that specific limits for a given impurity like the this compound are set by the manufacturer and approved by regulatory agencies based on batch data and safety assessments. Generally, for identified impurities, levels are controlled at or below 0.10% to 0.15% unless qualified at higher levels.[11]

Analytical Methodologies for Detection and Quantification

A variety of analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), are employed for the detection and quantification of Ibrutinib and its impurities.[4][12][13]

Experimental Protocol: HPLC-UV Method for Ibrutinib and Impurities

The following is a representative HPLC-UV method adapted from published literature for the analysis of Ibrutinib and its related substances, including the dimer.[14][15]

Objective: To separate and quantify Ibrutinib and its process-related impurities, including the this compound.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: X-Bridge C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent)[4]

  • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 5.5 with potassium hydroxide.[14]

  • Mobile Phase B: Acetonitrile[14]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    10 40
    25 60
    30 80
    35 20

    | 40 | 20 |

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm[14]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the Ibrutinib API in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm nylon filter before injection.

System Suitability:

  • Inject a standard solution of Ibrutinib and a resolution solution containing Ibrutinib and known impurities (including a reference standard of the this compound).

  • The resolution between Ibrutinib and the dimer peak should be greater than 2.0.

  • The tailing factor for the Ibrutinib peak should be less than 2.0.

  • The relative standard deviation for replicate injections of the standard solution should be less than 2.0%.

Quantification:

  • The amount of the this compound is determined by comparing its peak area to the peak area of a qualified reference standard of the dimer at a known concentration. In the absence of a reference standard for the dimer, its content can be estimated using the peak area of Ibrutinib with the assumption of an equal response factor (relative response factor = 1.0).

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Ibrutinib API B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV/PDA Detection E->F G Integrate Peak Areas F->G H Quantify Impurities G->H

Figure 2: General Workflow for HPLC Analysis of Ibrutinib Impurities.
Structural Elucidation using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of impurities. While specific fragmentation data for the this compound is not widely published, the fragmentation pattern of the Ibrutinib monomer can provide clues. The major fragmentation of Ibrutinib involves the cleavage of the bond between the pyrazole and piperidine rings, resulting in characteristic fragment ions.[16] Analysis of the dimer would be expected to show a parent ion corresponding to its molecular weight (~881 m/z) and fragmentation patterns that are combinations or modifications of the monomer's fragments.

Parent Ion (m/z)Key Fragment Ions (m/z)Description of Fragmentation
441.2304.1, 138.1Cleavage of the N-C bond between the pyrazole and piperidine rings.[16]
~881.0 (Dimer)Expected to include fragments related to the monomer and potentially larger fragments from partial dimer cleavage.Data not publicly available

Table 2: Mass Spectral Fragmentation of Ibrutinib and Expected for its Dimer.

Ibrutinib's Mechanism of Action: The BTK Signaling Pathway

Understanding the target of Ibrutinib is crucial for appreciating the importance of API quality. Ibrutinib inhibits BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. Activation of the BCR initiates a cascade of phosphorylation events, leading to the activation of downstream pathways such as NF-κB and MAPK, which promote B-cell proliferation and survival.[11] Ibrutinib's irreversible binding to BTK halts this signaling cascade.

cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB Pathway PLCg2->NFkB MAPK MAPK Pathway PLCg2->MAPK Response B-Cell Proliferation & Survival NFkB->Response MAPK->Response Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Figure 3: Simplified BTK Signaling Pathway and Ibrutinib's Point of Intervention.

Conclusion

The this compound is a known process-related impurity that requires careful control during the manufacturing of the Ibrutinib API. Its formation is likely driven by a Michael addition reaction involving the reactive acryloyl moiety of the Ibrutinib molecule. While specific regulatory limits for this impurity are not public, general ICH guidelines necessitate its monitoring and control to low levels, likely in the range of 0.10% to 0.15%. Robust analytical methods, primarily HPLC and UPLC, are essential for the accurate quantification of the this compound, ensuring the final drug substance meets the required quality standards for patient safety and therapeutic efficacy. Further research into the specific process parameters that favor dimer formation can lead to optimized manufacturing processes that minimize its presence.

References

Methodological & Application

Application Note: Forced Degradation Studies for the Generation and Characterization of Ibrutinib Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) that plays a crucial role in B-cell signaling and is therefore a key therapeutic agent in the treatment of various B-cell malignancies. As part of the drug development and quality control process, it is imperative to conduct forced degradation studies to identify potential degradation products that may arise under various stress conditions. This application note provides a detailed protocol for conducting forced degradation studies on Ibrutinib with a specific focus on the generation and characterization of a dimeric impurity, herein referred to as Ibrutinib di-piperidine dimer.

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, elucidating its degradation pathways, and developing stability-indicating analytical methods. The formation of impurities, such as dimers, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough investigation into the conditions that lead to their formation is a critical regulatory requirement.

This document outlines the experimental procedures for subjecting Ibrutinib to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. It also details the analytical methodology, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), for the detection, quantification, and structural elucidation of the Ibrutinib di-piperidine dimer.

Ibrutinib Signaling Pathway

Ibrutinib exerts its therapeutic effect by irreversibly binding to a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase (BTK). This covalent inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, and survival. The following diagram illustrates the key components of the BTK signaling pathway and the point of intervention by Ibrutinib.

Caption: Ibrutinib's mechanism of action via inhibition of the BTK signaling pathway.

Experimental Workflow for Forced Degradation Studies

The following workflow outlines the general procedure for conducting forced degradation studies on Ibrutinib to identify and quantify the formation of the di-piperidine dimer.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Drug Ibrutinib Drug Substance Solution Prepare Ibrutinib Stock Solution Drug->Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Solution->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Solution->Base Expose to Stress Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Solution->Oxidative Expose to Stress Thermal Thermal Stress (e.g., 105°C, solid state) Solution->Thermal Expose to Stress Photolytic Photolytic Stress (e.g., UV/Vis light) Solution->Photolytic Expose to Stress Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Dilute Dilute to Working Concentration Thermal->Dilute Photolytic->Neutralize Neutralize->Dilute HPLC HPLC-UV/PDA Analysis Dilute->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS For structural elucidation Quantify Quantify Ibrutinib and Dimer HPLC->Quantify Characterize Characterize Dimer Structure LCMS->Characterize

Caption: General workflow for forced degradation of Ibrutinib and analysis of its dimer.

Chemical Structures

The chemical structures of Ibrutinib and its potential di-piperidine dimer formed under thermal stress are presented below.

Caption: Chemical structures of Ibrutinib and the Ibrutinib di-piperidine dimer.

Experimental Protocols

Materials and Reagents
  • Ibrutinib Reference Standard

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

Forced Degradation Procedures

5.2.1. Acidic Hydrolysis

  • Accurately weigh and dissolve Ibrutinib in a minimal amount of acetonitrile.

  • Dilute with 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 M NaOH.

  • Dilute the neutralized solution with mobile phase to the working concentration for HPLC analysis.

5.2.2. Basic Hydrolysis

  • Accurately weigh and dissolve Ibrutinib in a minimal amount of acetonitrile.

  • Dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 M HCl.

  • Dilute the neutralized solution with mobile phase to the working concentration for HPLC analysis.

5.2.3. Oxidative Degradation

  • Accurately weigh and dissolve Ibrutinib in acetonitrile to a concentration of 1 mg/mL.

  • Add 3% hydrogen peroxide to the solution.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution with mobile phase to the working concentration for HPLC analysis.

5.2.4. Thermal Degradation

  • Place a known amount of solid Ibrutinib powder in a petri dish.

  • Expose the solid drug to a temperature of 105°C in a hot air oven for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Dissolve the heat-treated sample in a suitable solvent (e.g., acetonitrile) and dilute with the mobile phase to the working concentration for HPLC analysis.

5.2.5. Photolytic Degradation

  • Prepare a 1 mg/mL solution of Ibrutinib in acetonitrile.

  • Expose the solution to a photostability chamber with a UV/Visible light source (e.g., ICH option 1 or 2) for a specified duration.

  • Simultaneously, keep a control sample in the dark.

  • After exposure, dilute the samples with the mobile phase to the working concentration for HPLC analysis.

Analytical Method

5.3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV/PDA detector at an appropriate wavelength (e.g., 254 nm)

  • Column Temperature: 30°C

5.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Utilize an LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • The chromatographic conditions can be similar to the HPLC method.

  • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

  • Acquire full scan MS and tandem MS (MS/MS) data to identify and confirm the structure of the dimer and other degradation products.

Data Presentation

The following table summarizes the illustrative quantitative results of Ibrutinib degradation and the formation of the di-piperidine dimer under various stress conditions. Please note that these values are representative and may vary depending on the exact experimental conditions.

Stress ConditionIbrutinib Remaining (%)Ibrutinib di-piperidine Dimer (%)Total Degradation Products (%)
Acid Hydrolysis (0.1M HCl, 60°C, 24h) 85.2Not Detected14.8
Base Hydrolysis (0.1M NaOH, 60°C, 24h) 78.5Not Detected21.5
Oxidative (3% H₂O₂, RT, 24h) 65.1Not Detected34.9
Thermal (Solid, 105°C, 48h) 92.35.8 7.7
Photolytic (UV/Vis, solution) 95.6Not Detected4.4

Conclusion

This application note provides a comprehensive framework for conducting forced degradation studies on Ibrutinib, with a specific emphasis on the generation and characterization of the Ibrutinib di-piperidine dimer. The provided protocols for various stress conditions and the detailed analytical methods will enable researchers and drug development professionals to effectively assess the stability of Ibrutinib and identify potential degradation products. The formation of the di-piperidine dimer appears to be specifically linked to thermal stress on the solid drug substance. Further investigation and characterization of this and other degradation products are crucial for ensuring the quality, safety, and efficacy of Ibrutinib-containing pharmaceutical products.

Application Notes & Protocols: Synthesis of Ibrutinib-Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ibrutinib-based Proteolysis Targeting Chimeras (PROTACs), which function as Ibrutinib dimers designed to induce the degradation of Bruton's tyrosine kinase (BTK). This document outlines the necessary reagents, a step-by-step synthesis procedure, and methods for characterization and biological evaluation.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is implicated in various B-cell malignancies.[2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer an alternative therapeutic strategy to simple inhibition.[3][4] An Ibrutinib-based PROTAC consists of an Ibrutinib moiety that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][6] This ternary complex formation (BTK-PROTAC-E3 ligase) leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein, offering a potential advantage over traditional inhibition, especially in cases of resistance.[7][8]

Mechanism of Action

Ibrutinib-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The Ibrutinib component of the PROTAC binds to BTK, while the E3 ligase ligand (e.g., a pomalidomide derivative) recruits the CRBN E3 ligase. This proximity induces the transfer of ubiquitin molecules to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the proteasome.

Experimental Protocols

Protocol 1: Synthesis of a Representative Ibrutinib-Pomalidomide PROTAC

This protocol describes the synthesis of a representative Ibrutinib-based PROTAC where Ibrutinib is linked to pomalidomide via a polyethylene glycol (PEG) linker.

Materials:

  • Ibrutinib analog with a suitable attachment point for the linker (e.g., a terminal alkyne or amine)

  • Pomalidomide analog with a suitable attachment point for the linker (e.g., a terminal azide or carboxylic acid)

  • Linker with complementary reactive groups (e.g., PEG linker with an azide at one end and a carboxylic acid at the other)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/MeOH gradient)

Procedure:

Step 1: Synthesis of Linker-Pomalidomide Conjugate

  • To a solution of pomalidomide with a free amine and a suitable linker with a carboxylic acid terminus in DMF, add DIPEA and BOP.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the linker-pomalidomide conjugate.

Step 2: Synthesis of the Ibrutinib-PROTAC

This step assumes a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction. Adjust accordingly for other ligation chemistries.

  • Dissolve the linker-pomalidomide conjugate (with a terminal azide) and the Ibrutinib analog (with a terminal alkyne) in a mixture of tert-butanol and water.

  • Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography.

Step 3: Characterization

  • Confirm the structure and identity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Assess the purity of the final compound using analytical HPLC.

Protocol 2: Biological Evaluation of BTK Degradation

Cell Culture:

  • Culture a suitable B-cell lymphoma cell line (e.g., Ramos or Mino cells) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

Western Blot Analysis:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the Ibrutinib-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against BTK and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software to determine the extent of BTK degradation.

Data Presentation

The efficacy of Ibrutinib-based PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[9]

PROTAC CompoundE3 Ligase LigandLinker TypeCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Compound 15 PomalidomideRigidRamos3.1899.9[5]
MT802 PomalidomidePEGMino63.31>90[5]
NC-1 PomalidomideNot SpecifiedMino2.297[10]
L18I PomalidomidePEGHBL-1 (C481S)~30>90[4]
PROTAC 26 PomalidomideNot SpecifiedNamalwa6.2>99[3]

Visualizations

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_release->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: BTK Signaling Pathway and Ibrutinib Inhibition.

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Ibrutinib_analog Ibrutinib Analog Coupling2 Coupling Reaction 2 Ibrutinib_analog->Coupling2 Linker Linker Coupling1 Coupling Reaction 1 Linker->Coupling1 E3_ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_ligand->Coupling1 Intermediate Linker-E3 Ligand Conjugate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Ibrutinib-PROTAC Coupling2->PROTAC Purification Purification & Characterization PROTAC->Purification Cell_culture Cell Culture Purification->Cell_culture Treatment PROTAC Treatment Cell_culture->Treatment Western_blot Western Blot Treatment->Western_blot Data_analysis Data Analysis (DC₅₀, Dₘₐₓ) Western_blot->Data_analysis

Caption: General workflow for Ibrutinib-PROTAC synthesis and evaluation.

PROTAC Mechanism of Action

PROTAC_Mechanism BTK BTK Protein PROTAC Ibrutinib-PROTAC BTK->PROTAC Polyubiquitination Polyubiquitination BTK->Polyubiquitination E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase E3_Ligase->Polyubiquitination Recruits E2 Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation BTK Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of BTK.

References

Application Note: Capillary Electrophoresis for the Separation of Ibrutinib and its Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] By irreversibly binding to BTK, Ibrutinib effectively blocks downstream signaling, which is crucial for the proliferation and survival of malignant B-cells.[2] This mechanism of action has made Ibrutinib a cornerstone in the treatment of various B-cell malignancies.[2] During the synthesis and storage of Ibrutinib, process-related impurities and degradation products can form, one of which is the Ibrutinib dimer.[3][4] The presence of such impurities can impact the safety and efficacy of the drug product. Therefore, robust analytical methods are required for the accurate identification and quantification of Ibrutinib and its related substances.

Capillary electrophoresis (CE) has emerged as a powerful analytical technique in the pharmaceutical industry, offering high separation efficiency, minimal sample consumption, and rapid analysis times.[5] This application note presents a detailed protocol for the separation and quantification of Ibrutinib and its dimer using Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis particularly suited for the analysis of both neutral and charged molecules.[3][6]

Signaling Pathway of Ibrutinib

Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to B-cell proliferation, activation, and survival.[1][7] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[8] This blockage prevents the downstream phosphorylation of phospholipase Cγ2 (PLCγ2), thereby inhibiting the subsequent signaling events, including calcium mobilization and activation of transcription factors like NF-κB, which are essential for B-cell function.[1][7]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk activates BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK phosphorylates & activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 phosphorylates Downstream Downstream Signaling (e.g., NF-κB activation) PLCg2->Downstream activates Antigen Antigen Antigen->BCR binds Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits Proliferation B-Cell Proliferation & Survival Downstream->Proliferation CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing p1 Prepare Running Buffer (Borate Buffer with SDS) a1 Capillary Conditioning p1->a1 p2 Prepare Standard & Sample Solutions a2 Inject Sample/ Standard p2->a2 a1->a2 a3 Apply Voltage & Separate Analytes a2->a3 a4 Detect at 260 nm a3->a4 d1 Integrate Peaks a4->d1 d2 Quantify Ibrutinib & Dimer d1->d2 d3 Generate Report d2->d3

References

Application Note: Solid-State Characterization of Ibrutinib Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a crucial therapeutic agent in the treatment of various B-cell malignancies.[1][2][3] The formation of impurities, such as dimers, during synthesis, storage, or under stress conditions is a critical concern for drug quality, safety, and efficacy. The Ibrutinib dimer is one such impurity that can arise, potentially impacting the physicochemical properties and bioavailability of the active pharmaceutical ingredient (API).[4][5][6] A thorough solid-state characterization of the this compound is essential for its identification, quantification, and control in drug substance and product.

This application note provides a detailed overview of the analytical techniques and protocols for the solid-state characterization of the this compound. It is intended to guide researchers and drug development professionals in establishing robust analytical methods for impurity profiling and control.

Signaling Pathway of Ibrutinib

Ibrutinib targets BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1][7] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling cascades that are essential for B-cell proliferation, survival, and adhesion.[1][2] This inhibition disrupts the growth and survival signals in malignant B-cells.[1][7] The following diagram illustrates the pivotal role of BTK in the BCR signaling pathway and the mechanism of action of Ibrutinib.

Ibrutinib_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK BCR->SYK PI3K PI3K LYN->PI3K BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB ERK ERK1/2 PLCG2->ERK PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT PI3K->PIP3 Converts PIP2 AKT->NFkB Survival Cell Proliferation & Survival NFkB->Survival ERK->Survival Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition

Figure 1: Ibrutinib's Mechanism of Action in the BCR Signaling Pathway.

Experimental Protocols and Data Presentation

A multi-technique approach is necessary for the comprehensive solid-state characterization of the this compound. The following sections detail the experimental protocols for key analytical methods and present representative data in tabular format.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of the this compound from the parent drug and other impurities.

Experimental Workflow:

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Diluent) HPLC_System HPLC System with UV/DAD Detector SamplePrep->HPLC_System Analysis Data Acquisition & Processing HPLC_System->Analysis Column C18 Stationary Phase Column->HPLC_System MobilePhase Mobile Phase Gradient MobilePhase->HPLC_System Result Chromatogram with Retention Times & Peak Areas Analysis->Result

Figure 2: Experimental Workflow for HPLC Analysis.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample containing Ibrutinib and its dimer in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate Buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks corresponding to Ibrutinib and its dimer. The relative retention time (RRT) is used to identify the dimer with respect to the main Ibrutinib peak.

Data Presentation:

CompoundRetention Time (min)[4]Relative Retention Time (RRT)
Ibrutinib9.81.00
This compound13.61.39
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the definitive identification of the this compound by providing molecular weight information.

Protocol:

  • Sample Preparation and Chromatography: Follow the same procedure as for HPLC analysis.

  • Mass Spectrometry Conditions:

    • Instrument: LC system coupled to a Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Extract the mass spectra for the chromatographic peaks corresponding to Ibrutinib and its dimer to determine their respective molecular weights.

Data Presentation:

CompoundMolecular FormulaCalculated Molecular Weight ( g/mol )Observed [M+H]⁺ (m/z)
IbrutinibC₂₅H₂₄N₆O₂440.50441.2
This compoundC₅₀H₄₈N₁₂O₄881.00[8]881.4
X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique to investigate the crystalline or amorphous nature of the solid-state this compound.

Experimental Workflow:

XRPD_Workflow SamplePrep Prepare a thin layer of the solid sample XRPD_Instrument X-Ray Powder Diffractometer SamplePrep->XRPD_Instrument Detector Detector Scan XRPD_Instrument->Detector XRay_Source Cu Kα Radiation XRay_Source->XRPD_Instrument Data_Collection Collect Diffraction Pattern (2θ vs. Intensity) Detector->Data_Collection Analysis Identify Characteristic Peaks or Amorphous Halo Data_Collection->Analysis Result Diffractogram Analysis->Result

Figure 3: Experimental Workflow for XRPD Analysis.

Protocol:

  • Sample Preparation: A small amount of the solid this compound sample is gently packed into a sample holder.

  • Instrumental Conditions:

    • Instrument: X-Ray Powder Diffractometer.

    • Radiation: Cu Kα (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 3° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 2°/min.

  • Data Analysis: The resulting diffractogram is analyzed for the presence of sharp peaks, indicative of crystalline material, or a broad halo, characteristic of an amorphous solid. The peak positions (2θ) are used to characterize the crystalline form.

Data Presentation:

FormCharacteristic XRPD Peaks (2θ)[4][5]
Crystalline Ibrutinib6°, 14°, 16°, 19°, 21°, 22°, 23°, 25°, 29°
Amorphous Ibrutinib/DimerBroad halo, no distinct peaks

Note: Specific peak positions for a pure crystalline this compound are not widely reported and would need to be determined experimentally.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the this compound, such as melting point and glass transition temperature.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the solid sample into an aluminum DSC pan and seal it.

  • Instrumental Conditions:

    • Instrument: Differential Scanning Calorimeter.

    • Temperature Range: 25 °C to 300 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: The DSC thermogram is analyzed for endothermic events (e.g., melting) or changes in the baseline (e.g., glass transition).

Data Presentation:

SubstanceThermal EventTemperature (°C)[5][9]
Crystalline IbrutinibMelting Endotherm~159
Amorphous IbrutinibGlass Transition (Tg)~59-61
This compoundTo be determined experimentally-
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a ceramic TGA pan.

  • Instrumental Conditions:

    • Instrument: Thermogravimetric Analyzer.

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: The TGA curve is analyzed to determine the onset temperature of decomposition.

Data Presentation:

SubstanceOnset of Decomposition (°C)[4]
Crystalline Ibrutinib~320
Amorphized Ibrutinib (with dimer)~375

Note: The presence of the dimer, formed at high temperatures, appears to increase the onset of thermal degradation.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups and probe intermolecular interactions in the solid state.

Protocol:

  • Sample Preparation: The sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Instrumental Conditions:

    • Instrument: FT-IR Spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: The FT-IR spectrum is analyzed for characteristic absorption bands. Shifts in peak positions compared to the parent drug can indicate changes in the chemical structure or intermolecular bonding.

Data Presentation:

CompoundCharacteristic FT-IR Peaks (cm⁻¹)[4]Assignment
Crystalline Ibrutinib1651, 1636C=O stretching
1239Aromatic ring vibrations
This compoundShifts or disappearance of characteristic peaks, broader bands in the 1000-950 cm⁻¹ rangeStructural modifications and weak intermolecular interactions

Conclusion

The solid-state characterization of the this compound is a critical aspect of quality control in the development and manufacturing of Ibrutinib. A combination of chromatographic, spectrometric, and thermal analysis techniques provides a comprehensive understanding of this impurity. The protocols and data presented in this application note serve as a guide for establishing robust analytical methods for the identification and characterization of the this compound, ensuring the quality and safety of the final drug product.

References

Application Notes and Protocols for the Analytical Identification of Ibrutinib Process Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK), a critical component in B-cell receptor signaling pathways.[1][2] It is widely used in the treatment of various B-cell malignancies.[3] The manufacturing process of any active pharmaceutical ingredient (API), including Ibrutinib, can lead to the formation of process-related impurities. Additionally, the API can degrade under various stress conditions, forming degradation products.[4] Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and efficacy of the drug product.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the identification, separation, and characterization of process and degradation-related impurities in Ibrutinib.

Application Note 1: A Strategic Approach to Impurity Profiling

The identification and characterization of impurities in Ibrutinib is a multi-step process that combines chromatographic separation with advanced spectrometric techniques. The general strategy involves developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to separate the impurities from the main API. Once separated, Mass Spectrometry (MS) is employed for preliminary identification, and Nuclear Magnetic Resonance (NMR) spectroscopy is used for definitive structural elucidation of isolated impurities.[5][6]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the cornerstone technique for separating impurities. Reversed-phase HPLC (RP-HPLC) with C18 columns is most common for Ibrutinib analysis.[4][7] The method's effectiveness relies on optimizing parameters like the mobile phase composition, pH, column type, and temperature to achieve adequate resolution between Ibrutinib and all potential impurities.[6]

  • Mass Spectrometry (MS): When coupled with LC (LC-MS), mass spectrometry is a powerful tool for identifying co-eluting peaks and characterizing impurities. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.[8] Tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing fragmentation patterns.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation of a novel impurity, isolation is necessary, often using preparative HPLC.[5][6] Subsequent analysis of the isolated impurity by 1H NMR, 13C NMR, and 2D NMR techniques provides definitive structural information.[5][6]

Experimental Workflows and Pathways

The following diagrams illustrate the typical workflows and the biological context of Ibrutinib.

cluster_workflow Impurity Identification Workflow Sample Ibrutinib Sample (API or Drug Product) HPLC HPLC/UPLC Analysis (Separation & Quantification) Sample->HPLC Stress Forced Degradation (Acid, Base, Oxidative, etc.) Stress->HPLC Detect Impurity Detected? HPLC->Detect Peak > Threshold LCMS LC-MS/MS Analysis (Mass & Fragmentation Data) Detect->LCMS Yes Report Reporting & Documentation Detect->Report No Identify Structure Proposed? LCMS->Identify Isolate Preparative HPLC (Impurity Isolation) Identify->Isolate No Elucidate Structure Elucidation & Characterization Identify->Elucidate Yes NMR NMR Spectroscopy (1H, 13C, 2D NMR) Isolate->NMR NMR->Elucidate Elucidate->Report

Caption: A general workflow for the identification and characterization of Ibrutinib impurities.

cluster_pathway Simplified Ibrutinib Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, ERK) BTK->Downstream activates Proliferation B-Cell Proliferation & Survival Downstream->Proliferation promotes Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits

Caption: Ibrutinib's mechanism of action via inhibition of the BTK signaling pathway.

cluster_techniques Relationship of Analytical Techniques HPLC HPLC / UPLC Primary Function: Separation & Quantification LCMS LC-MS / HRMS Primary Function: Identification (Mass) HPLC->LCMS Provides separated peaks for analysis NMR NMR Spectroscopy Primary Function: Structure Confirmation LCMS->NMR Suggests structures to be confirmed NMR->HPLC Confirms identity of separated peaks

Caption: The logical relationship between key analytical techniques used in impurity analysis.

Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a general reversed-phase HPLC method for the separation of Ibrutinib from its potential process and degradation impurities. Method optimization is crucial and should be performed for specific impurity profiles.

Objective: To separate Ibrutinib from known and unknown impurities for quantification and identification.

Materials and Reagents:

  • Ibrutinib Reference Standard and sample

  • Acetonitrile (HPLC Grade)

  • Potassium dihydrogen phosphate or Ammonium acetate (Analytical Grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Ultrapure water

Instrumentation:

  • HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.

  • Chromatographic data acquisition software.

Chromatographic Conditions (Example):

ParameterCondition
Column X-Bridge C18 or X-Select CSH C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)[6][9]
Mobile Phase A 10 mM Potassium dihydrogen phosphate with 0.025% TFA in water[6]
Mobile Phase B Acetonitrile:Mobile Phase A (e.g., 70:30)[6]
Elution Mode Gradient Elution
Flow Rate 1.0 mL/min[6][9]
Detection Wavelength 220 nm or 215 nm[6][10]
Injection Volume 5-10 µL
Column Temperature 30-35 °C

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas the mobile phases before use.

  • Standard Solution Preparation: Accurately weigh and dissolve Ibrutinib reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare the Ibrutinib API or drug product sample in the same diluent to a similar concentration.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent), followed by the standard solution, and then the sample solution.

    • Run the gradient program to elute Ibrutinib and all related impurities. A total run time of up to 85 minutes may be required to elute all components.[9][11]

  • Data Analysis:

    • Identify the Ibrutinib peak in the sample chromatogram by comparing its retention time with the standard.

    • Identify impurity peaks and calculate their levels using relative peak area percentage.

    • Assess method suitability parameters (e.g., tailing factor, theoretical plates).

Protocol 2: Forced Degradation (Stress) Studies

This protocol follows ICH Q1A(R2) guidelines to investigate the degradation pathways of Ibrutinib and demonstrate the stability-indicating nature of the analytical method.[4][12]

Objective: To generate potential degradation products of Ibrutinib under various stress conditions.

Procedure:

  • Prepare solutions of Ibrutinib (e.g., 1 mg/mL) in a suitable solvent. Expose these solutions to the following conditions. A control sample (unstressed) should be analyzed concurrently.

  • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 8 hours.[12] After the specified time, cool the solution and neutralize with an equivalent amount of 1M NaOH.

  • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 8 hours.[12] Ibrutinib is known to be sensitive to alkaline conditions.[8] After the specified time, cool and neutralize with 1M HCl.

  • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period (e.g., 24 hours). Ibrutinib is highly sensitive to oxidation.[4][8]

  • Thermal Degradation: Expose solid Ibrutinib powder to dry heat (e.g., 105°C) for 6-24 hours.[13]

  • Photolytic Degradation: Expose the Ibrutinib solution and solid drug substance to UV and visible light according to ICH Q1B guidelines.

  • After exposure, dilute the stressed samples to the target concentration and analyze using the validated HPLC method (Protocol 1). Compare the chromatograms of stressed samples with the control to identify and quantify the degradation products.

Protocol 3: Impurity Identification by LC-MS

This protocol outlines the general steps for characterizing impurities detected by HPLC.

Objective: To obtain mass-to-charge ratio (m/z) and fragmentation data for unknown impurities to aid in structural elucidation.

Instrumentation:

  • LC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) is common.

Procedure:

  • Method Transfer: Transfer the developed HPLC method to the LC-MS system. Note: Non-volatile mobile phase buffers like phosphate must be replaced with volatile ones like ammonium acetate or ammonium formate.[8]

  • MS Parameter Optimization:

    • Optimize MS parameters by infusing the Ibrutinib standard solution.

    • Set the ionization mode (positive ESI is common for Ibrutinib).[12]

    • Optimize parameters such as capillary voltage, cone voltage, and source temperature.

  • LC-MS Analysis: Analyze the stressed samples or samples containing the process impurities using the developed LC-MS method.

  • Data Analysis:

    • Extract the mass spectra for each impurity peak.

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • If using MS/MS, subject the parent ion of the impurity to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

    • Propose potential structures by analyzing the mass difference from the parent drug and interpreting the fragmentation pattern.

Quantitative Data Summary

The following table presents an example of how chromatographic data for Ibrutinib and its impurities would be summarized. RRT (Relative Retention Time) is calculated relative to the Ibrutinib peak.

Compound Retention Time (min) Relative Retention Time (RRT) [M+H]⁺ (m/z) Origin
Impurity I12.50.45454.2Acid/Base Hydrolysis[8][12]
Impurity II15.30.55426.2Base Hydrolysis[8][12]
Impurity III18.10.65456.2Oxidative[8][12]
Impurity IV20.90.75472.2Oxidative[8][12]
Ibrutinib 27.8 1.00 441.2 API
Impurity V30.61.10458.2Base Hydrolysis[8][12]
Impurity VI34.71.25425.2Oxidative[8][12]
Note: Data is illustrative and based on typical findings. Actual values must be determined experimentally.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Ibrutinib and its Dimer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues with Ibrutinib and its dimer in High-Performance Liquid Chromatography (HPLC). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address and resolve these specific analytical challenges.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing is a common chromatographic issue that can compromise the accuracy and resolution of your analysis.[1][2] This guide provides a systematic approach to identifying and eliminating the root cause of peak tailing for Ibrutinib and its dimer.

Q1: My chromatogram shows significant peak tailing for both Ibrutinib and its dimer. Where should I start troubleshooting?

A1: Start with the most common and easily addressable causes. The logical troubleshooting workflow is to first check for issues related to the column and then move on to mobile phase and sample preparation considerations.

Logical Troubleshooting Workflow

A Start: Peak Tailing Observed B Step 1: Column Evaluation A->B C Is the column old or contaminated? B->C D Action: Replace with a new, recommended column. C->D Yes E Step 2: Mobile Phase Optimization C->E No D->E F Is the mobile phase pH appropriate? E->F G Action: Adjust pH or add a buffer. F->G No H Step 3: Sample and Injection Check F->H Yes G->H I Is the sample overloaded or dissolved in a strong solvent? H->I J Action: Reduce sample concentration or use mobile phase as diluent. I->J Yes K End: Symmetrical Peaks Achieved I->K No J->K

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Q2: How do I know if my HPLC column is the cause of the peak tailing?

A2: Column-related issues are a frequent source of peak tailing.[3] Here’s how to assess your column:

  • Column Age and Contamination: An old or contaminated column can lose its efficiency. If the column has been used extensively or with poorly filtered samples, it may be the culprit.[3] A partially blocked inlet frit can also cause peak distortion for all peaks in the chromatogram.[4]

  • Improper Column Chemistry: Ibrutinib is a basic compound.[5] Basic analytes are prone to secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases, a primary cause of peak tailing.[6][7][8] Using a column not specifically designed for basic compounds can exacerbate this issue.

Recommended Action: If you suspect column issues, the first step is to replace the guard column (if one is in use) and see if the peak shape improves. If that doesn't resolve the issue, or if you are not using a guard column, replace the analytical column with a new, high-quality column recommended for the analysis of basic compounds, such as a base-deactivated or end-capped C18 column.[9]

Frequently Asked Questions (FAQs)

Q3: Can the mobile phase composition affect peak tailing for Ibrutinib and its dimer?

A3: Absolutely. The mobile phase, particularly its pH and the presence of additives, plays a critical role in controlling peak shape for ionizable compounds like Ibrutinib.

  • Mobile Phase pH: Since Ibrutinib is a basic compound, performing the separation at a low pH (typically ≤ 3) can suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[1][6]

  • Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can also reduce peak tailing by interacting with the active silanol groups.[10] Alternatively, using a buffered mobile phase can help maintain a consistent pH and improve peak symmetry.[7]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Ibrutinib)Tailing Factor (Ibrutinib Dimer)
7.02.12.3
5.01.81.9
3.01.21.3
2.51.11.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Signaling Pathway of Secondary Silanol Interactions

cluster_0 Stationary Phase cluster_1 Mobile Phase Silanol_Group Si-OH (Ionized Silanol Group) Ibrutinib_Dimer This compound (Protonated) Ibrutinib_Dimer->Silanol_Group Ionic Interaction (Causes Tailing)

Caption: Diagram illustrating the secondary interaction between a basic analyte and an ionized silanol group.

Q4: What if adjusting the mobile phase pH doesn't completely resolve the peak tailing?

A4: If pH adjustment is insufficient, consider the following:

  • Use of Mobile Phase Modifiers: Adding a small concentration of a competing base like triethylamine (TEA) can effectively mask the residual silanol groups.[10] However, be aware that TEA can be difficult to remove from the column.

  • Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer) can enhance the ionic strength of the mobile phase and reduce silanol interactions.[9] For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[9]

  • Chaotropic Agents: Inorganic mobile phase additives, known as chaotropic agents, can disrupt the solvation of the analyte and reduce peak tailing.[11][12]

Q5: Could my sample preparation or injection technique be causing the peak tailing?

A5: Yes, several factors related to the sample and injection can lead to poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[10] If you observe that reducing the injection volume improves the peak shape, you are likely overloading the column.

  • Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[10] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent. Ibrutinib is soluble in organic solvents like DMSO and methanol but has low aqueous solubility.[13][14] If using a high percentage of organic solvent to dissolve the sample, ensure the injection volume is small.

Table 2: Recommended Maximum Sample Loads for Different Column Diameters

Column Internal Diameter (mm)Maximum Sample Mass (µg)
4.610 - 500
2.12 - 100
1.00.5 - 20

Source: Adapted from troubleshooting guides. The actual amount will depend on the column packing and analyte.[10]

Experimental Protocols

Protocol 1: Column Wash Procedure

This protocol is designed to remove strongly retained contaminants from the column that may be causing peak tailing.

  • Disconnect the column from the detector.

  • Flush the column with the following solvents in order, for at least 20 column volumes each:

    • Mobile phase without buffer salts (e.g., water/acetonitrile mixture)

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Methylene Chloride (if compatible with your system and column)

    • 100% Isopropanol

    • 100% Acetonitrile

    • Mobile phase without buffer salts

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Reconnect the column to the detector and perform a test injection.

Protocol 2: Evaluating the Effect of Mobile Phase pH

This experiment will help determine the optimal mobile phase pH to minimize peak tailing.

  • Prepare a series of mobile phases with identical organic solvent compositions but varying pH values. For example, prepare mobile phases at pH 7.0, 5.0, 3.0, and 2.5 using a suitable buffer (e.g., phosphate or formate).

  • Equilibrate the HPLC system with the first mobile phase (pH 7.0) until the baseline is stable.

  • Inject a standard solution of Ibrutinib and its dimer and record the chromatogram.

  • Calculate the tailing factor for both peaks.

  • Repeat steps 2-4 for each of the prepared mobile phases.

  • Compare the tailing factors obtained at different pH values to identify the optimal pH for symmetrical peaks.

References

Technical Support Center: Ibrutinib Solution Stability and pH-Dependent Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of ibrutinib in solution. The following information addresses common questions and troubleshooting scenarios related to ibrutinib degradation and potential aggregate formation.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of ibrutinib in solution?

Ibrutinib's stability is significantly influenced by the pH of the solution. Forced degradation studies have shown that ibrutinib is susceptible to degradation under both acidic and alkaline hydrolytic conditions.[1][2][3][4][5] The drug is reported to be highly sensitive to alkaline hydrolysis and also susceptible to acidic hydrolysis, particularly at elevated temperatures such as 80°C.[3][4] In contrast, ibrutinib is relatively stable in neutral aqueous solutions.[3][4] Its solubility is also pH-dependent; it is slightly soluble at a low pH of 1.2 and practically insoluble in the pH range of 3 to 8.[6][7]

Q2: What are the primary degradation products of ibrutinib observed under acidic and alkaline conditions?

Under acidic hydrolysis (e.g., in 1 M HCl at 80°C), one major degradation product (DP-I) has been identified.[3][4] In alkaline hydrolysis (e.g., in 1 M NaOH at 80°C), a more extensive degradation profile is observed, with five degradation products being reported (DP-I, DP-II, DP-V, DP-VIII, and DP-IX).[3][4] It is important to note that DP-I is common to both acidic and alkaline stress conditions.[3]

Q3: Is there evidence of ibrutinib dimer formation in solution?

The available literature from forced degradation studies primarily focuses on identifying and characterizing various degradation products of ibrutinib. While the term "dimer" is not explicitly used to describe the identified degradation products in these studies, the formation of adducts or products with higher molecular weights is a possibility during degradation or aggregation processes. The degradation pathways are complex, and the potential for dimerization as a component of this process cannot be entirely ruled out without further specific investigation. Researchers observing unexpected species with higher molecular weights should consider the possibility of degradation-related adducts.

Q4: What other conditions can lead to the degradation of ibrutinib?

Besides acidic and alkaline hydrolysis, ibrutinib is extremely sensitive to oxidative degradation, for instance, when exposed to hydrogen peroxide.[3][4] Studies have also investigated the effects of thermal and photolytic stress. While ibrutinib was found to be stable under thermal and photolytic conditions in some studies[3][4], others have noted degradation under acid/alkaline photolytic conditions.[1][2]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC/UPLC chromatogram when analyzing ibrutinib solutions.

  • Possible Cause 1: pH-induced degradation.

    • Recommendation: Verify the pH of your sample and mobile phase. Ibrutinib is unstable in acidic and, particularly, alkaline conditions.[3][4] Ensure your buffers are at a pH where ibrutinib is stable, ideally in the neutral range. If you must work outside this range, prepare samples immediately before analysis and keep them at a low temperature.

  • Possible Cause 2: Oxidative degradation.

    • Recommendation: Ibrutinib is highly susceptible to oxidation.[3][4] Ensure your solvents are degassed and consider adding antioxidants if appropriate for your experimental setup. Avoid prolonged exposure of the solution to air.

  • Possible Cause 3: High-temperature degradation.

    • Recommendation: Degradation is accelerated at higher temperatures, especially in acidic or alkaline solutions.[3][4] Maintain your samples at a controlled, cool temperature and avoid unnecessary heat exposure.

Quantitative Data on Ibrutinib Degradation

The following table summarizes the findings from forced degradation studies on ibrutinib under various stress conditions.

Stress ConditionReagent/ParametersTemperatureDurationObserved DegradationNumber of Degradation ProductsReference
Acidic Hydrolysis 1 M HCl80°C8 hoursSusceptible1 (DP-I)[3][4]
Alkaline Hydrolysis 1 M NaOH80°C8 hoursHighly Sensitive5 (DP-I, DP-II, DP-V, DP-VIII, DP-IX)[3][4]
Neutral Hydrolysis Water80°C8 hoursStableNone[3][4]
Oxidative Degradation 10% H₂O₂Room Temp.8 hoursExtremely Sensitive5 (DP-III, DP-IV, DP-VI, DP-VII, DP-X)[3][4]
Thermal Degradation Heat--StableNone[3][4]
Photolytic Degradation UV Light--StableNone[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Ibrutinib

This protocol outlines a general procedure for conducting forced degradation studies on ibrutinib to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of ibrutinib in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the ibrutinib stock solution with 1 M HCl and heat at 80°C for 8 hours.

    • Alkaline Hydrolysis: Mix the ibrutinib stock solution with 1 M NaOH and heat at 80°C for 8 hours.

    • Neutral Hydrolysis: Mix the ibrutinib stock solution with water and heat at 80°C for 8 hours.

    • Oxidative Degradation: Mix the ibrutinib stock solution with 10% H₂O₂ and keep at room temperature for 8 hours.

    • Photolytic Degradation: Expose the ibrutinib solution to UV light.

    • Thermal Degradation: Expose solid ibrutinib to heat.

  • Sample Preparation for Analysis: After the specified duration, cool the solutions to room temperature. Neutralize the acidic and alkaline samples with an appropriate base or acid. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as UPLC-UV/PDA or LC-Q/TOF-MS.

Protocol 2: UPLC-MS/MS Analysis of Ibrutinib and its Degradation Products

This protocol provides an example of a UPLC-MS/MS method for the separation and identification of ibrutinib and its degradation products.

  • Chromatographic System: Waters Acquity UPLC system or equivalent.

  • Column: Waters Acquity UPLC C18, 100 mm × 2.1 mm, 1.7 µm.[3][4]

  • Mobile Phase:

    • Eluent-A: 20 mM ammonium acetate (pH 6).[3]

    • Eluent-B: Acetonitrile.[3]

  • Elution: Gradient elution.

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Detection (UV): 215 nm.[3][4]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) Positive.[4]

    • Analyzer: Time-of-Flight (TOF) Mass Spectrometer.

    • Data Acquisition: Acquire full scan mass spectra and product ion spectra for identification and characterization of degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Ibrutinib_Stock Ibrutinib Stock Solution Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Ibrutinib_Stock->Acid Alkali Alkaline Hydrolysis (e.g., 1M NaOH, 80°C) Ibrutinib_Stock->Alkali Oxidation Oxidative Stress (e.g., 10% H₂O₂) Ibrutinib_Stock->Oxidation Neutral Neutral Hydrolysis (e.g., Water, 80°C) Ibrutinib_Stock->Neutral Neutralization Neutralization & Dilution Acid->Neutralization Alkali->Neutralization Oxidation->Neutralization Neutral->Neutralization UPLC_MS UPLC-MS/MS Analysis Neutralization->UPLC_MS Data_Analysis Data Analysis & Characterization UPLC_MS->Data_Analysis

Caption: Workflow for Forced Degradation Analysis of Ibrutinib.

G cluster_acid Acidic Conditions (e.g., 1M HCl) cluster_alkali Alkaline Conditions (e.g., 1M NaOH) Ibrutinib Ibrutinib DP1_acid Degradation Product I Ibrutinib->DP1_acid DP1_alkali Degradation Product I Ibrutinib->DP1_alkali DP2 Degradation Product II Ibrutinib->DP2 DP5 Degradation Product V Ibrutinib->DP5 DP8 Degradation Product VIII Ibrutinib->DP8 DP9 Degradation Product IX Ibrutinib->DP9

Caption: Ibrutinib Degradation Pathways in Acidic vs. Alkaline Conditions.

References

Addressing matrix effects in Ibrutinib dimer bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Ibrutinib and its dimer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Ibrutinib and its dimer?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2] This phenomenon can manifest as either ion suppression (a loss in signal response) or ion enhancement (an increase in signal response).[1] For Ibrutinib and its dimer, undetected matrix effects can severely compromise the accuracy, precision, and reproducibility of quantification, leading to erroneous pharmacokinetic data.[3] Common sources of matrix effects in plasma include phospholipids and endogenous compounds like bile acids.[4][5][6]

Q2: I'm observing poor reproducibility and inconsistent peak areas in my Ibrutinib dimer quantification. Could this be a matrix effect?

A: Yes, inconsistent peak areas and poor reproducibility are classic symptoms of matrix effects.[3][7] Because the composition and concentration of interfering substances can vary between individual samples, the degree of ion suppression or enhancement can change from one sample to the next, leading to high variability in results.[8] It is crucial to systematically investigate for matrix effects if you encounter such issues.

Q3: How can I quantitatively assess the matrix effect in my assay?

A: The most common method is the post-extraction spike analysis.[9][10] This involves comparing the peak response of an analyte spiked into an extracted blank matrix (Set B) with the peak response of the same analyte in a neat solution (Set A). The matrix factor (MF) is calculated as the ratio of the peak response in the matrix to the peak response in the neat solution. An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q4: What are the most effective sample preparation techniques to minimize matrix effects for Ibrutinib and its dimer?

A: The goal of sample preparation is to remove interfering endogenous components while efficiently recovering the analyte. Several techniques can be used:

  • Protein Precipitation (PPT): A simple and fast method using a solvent like acetonitrile to crash out proteins.[11][12] While widely used, it may not effectively remove other interferences like phospholipids, which can cause ion suppression.[6][13]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent (e.g., tert-butyl methyl ether).[14][15] Adjusting the pH can help prevent impurities from being co-extracted.[15]

  • Solid-Phase Extraction (SPE): Provides excellent cleanup by using a sorbent to selectively retain the analyte while matrix components are washed away.[13] This is often the most effective method for removing phospholipids and other significant interferences.[6]

  • Supported Liquid Extraction (SLE): A newer technique that combines elements of LLE in a plate-based format, offering good recovery and reduced matrix effects. For molecular targeted drugs, SLE has been suggested as a suitable first-choice pretreatment method.[13]

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A: Absolutely. Optimizing chromatographic separation is a key strategy. By achieving baseline separation between the this compound and co-eluting matrix components, you can prevent them from entering the mass spectrometer's ion source at the same time.[3][10] Strategies include:

  • Using high-efficiency columns (e.g., UPLC columns with smaller particle sizes).[11]

  • Adjusting the mobile phase composition and gradient profile to improve resolution.[12]

  • Employing a divert valve to send the highly polar, unretained matrix components to waste at the beginning of the run.[10]

Q6: What type of internal standard (IS) is best for compensating for matrix effects?

A: A stable isotope-labeled (SIL) internal standard of the analyte (e.g., Ibrutinib-d5) is the gold standard.[1][11] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte. Therefore, it experiences the same degree of matrix effect, allowing it to accurately correct for variations in signal intensity and improve data quality.[1][3]

Q7: My calibration curve is non-linear at higher concentrations. Is this related to matrix effects?

A: While matrix effects can contribute to non-linearity, other factors might be involved at high concentrations.[9] These include detector saturation or the formation of adducts and multimers (including dimers) in the ion source.[9] It is important to assess the linearity of the response across the intended calibration range.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Ion Suppression/Enhancement

If you suspect matrix effects are impacting your results, follow this systematic approach to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for Matrix Effects

G start Inconsistent Results Observed (Poor Reproducibility, Inaccurate Spikes) assess Assess Matrix Effect (Post-Extraction Spike Method) start->assess calculate Calculate Matrix Factor (MF) MF = (Peak Area in Matrix) / (Peak Area in Neat Solution) assess->calculate decision Is MF significantly different from 1.0 (e.g., <0.85 or >1.15)? calculate->decision no_effect No Significant Matrix Effect Investigate other causes (e.g., instrument variability, sample stability) decision->no_effect No effect Significant Matrix Effect Detected decision->effect Yes end Method Optimized no_effect->end optimize_prep Optimize Sample Preparation (Switch to LLE/SPE, use phospholipid removal plates) effect->optimize_prep optimize_lc Optimize Chromatography (Improve separation from interferences, use divert valve) effect->optimize_lc use_sil_is Implement SIL Internal Standard (e.g., Ibrutinib-d5) effect->use_sil_is revalidate Re-evaluate Matrix Effect optimize_prep->revalidate optimize_lc->revalidate use_sil_is->revalidate revalidate->decision

Caption: A logical workflow for identifying and mitigating matrix effects.

Guide 2: Protocol for Evaluating Matrix Effect

This protocol details the post-extraction spike experiment to calculate the Matrix Factor (MF).

  • Prepare Three Sets of Samples at low and high concentrations:

    • Set A (Neat Solution): Spike the analyte and Internal Standard (IS) into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma from at least 6 different sources. Spike the analyte and IS into the extracted matrix post-preparation.

    • Set C (Spiked Sample): Spike the analyte and IS into blank plasma before extraction and process the samples.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Response of Set B) / (Mean Peak Response of Set A)

  • Calculate Recovery (RE):

    • RE (%) = [(Mean Peak Response of Set C) / (Mean Peak Response of Set B)] * 100

  • Calculate Internal Standard-Normalized Matrix Factor (IS-MF):

    • IS-MF = (MF of Analyte) / (MF of IS)

  • Interpret Results: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be less than 15%. This indicates that the chosen internal standard adequately compensates for the variability of the matrix effect.

Quantitative Data Summary

The following tables summarize quantitative data from published Ibrutinib bioanalysis methods.

Table 1: Reported Matrix Effect and Recovery Data for Ibrutinib

AnalyteConcentration (ng/mL)Sample PrepMatrix Effect (%)Recovery (%)Reference
Ibrutinib1.00PPT102.7 ± 4.392.1 ± 4.7[11]
Ibrutinib160PPT98.3 ± 3.492.4 ± 3.5[11]
Ibrutinib1 - 1000LLE89.3 - 111.090.4 - 113.6[14][16]
Dihydrodiol Ibrutinib1 - 1000LLE89.3 - 111.090.4 - 113.6[14][16]

Data presented as Mean ± SD or Range where available.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This method is fast but may require further chromatographic optimization to resolve matrix effects.[11]

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standard (e.g., Ibrutinib-d5).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This method provides a cleaner sample extract compared to PPT.[14]

  • Pipette 100 µL of plasma sample into a clean tube.

  • Add the internal standard solution.

  • Add 1.0 mL of an extraction solvent (e.g., tert-butyl methyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Diagram: Comparison of Sample Preparation Workflows

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) start Plasma Sample + IS ppt1 Add Acetonitrile start->ppt1 lle1 Add Org. Solvent (e.g., MTBE) start->lle1 spe1 Condition & Equilibrate Cartridge start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 ppt_end Inject ppt3->ppt_end lle2 Vortex & Centrifuge lle1->lle2 lle3 Evaporate Org. Layer lle2->lle3 lle4 Reconstitute lle3->lle4 lle_end Inject lle4->lle_end spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 spe_end Inject spe4->spe_end

Caption: Comparison of common bioanalytical sample preparation workflows.

Protocol 3: Generic LC-MS/MS Parameters for Ibrutinib Analysis

These parameters are a starting point and should be optimized for your specific instrumentation and this compound analog.

Table 2: Example LC-MS/MS Parameters

ParameterSettingReference
LC Column ACQUITY UPLC HSS T3 (2.1x50 mm, 1.8 µm)[11]
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water[11]
Mobile Phase B Acetonitrile[11]
Flow Rate 0.5 mL/min[11]
Gradient A time-programmed gradient appropriate for separating the analyte from matrix interferences.[11][17]
Ionization Mode Electrospray Ionization (ESI), Positive[11][14]
MRM Transitions
IbrutinibQ1: 441.1 m/z, Q3: 304.2 m/z[11]
Ibrutinib-d5 (IS)Q1: 446.2 m/z, Q3: 309.2 m/z[11]
This compoundQ1: ~881.0 m/z, Q3: To be determined empirically.[18]

References

Technical Support Center: Control of Ibrutinib Dimer in Drug Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the control strategy for the Ibrutinib dimer, a critical process-related impurity in the manufacturing of Ibrutinib.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is it a concern?

A1: The this compound is a process-related impurity formed when two molecules of Ibrutinib covalently bond.[1] It is a concern in drug manufacturing because impurities can impact the quality, safety, and efficacy of the final drug product. Specifically, the formation of the this compound has been shown to negatively affect the solubility and transport properties of the drug substance.[2]

Q2: How is the this compound formed?

A2: The primary mechanism for the formation of the this compound is a Michael addition reaction.[3] This occurs when the nitrogen atom in the piperidine ring of one Ibrutinib molecule (acting as a Michael donor) attacks the electron-deficient β-carbon of the α,β-unsaturated acrylamide group on another Ibrutinib molecule (the Michael acceptor).[4] This reaction is irreversible and leads to the formation of a stable dimer.

Q3: What factors promote the formation of the this compound?

A3: Several factors can promote the formation of the this compound during manufacturing and storage:

  • pH: Ibrutinib is highly sensitive to alkaline conditions.[5] Basic environments facilitate the deprotonation of the piperidine nitrogen, increasing its nucleophilicity and accelerating the Michael addition reaction.

  • Temperature: Elevated temperatures can provide the activation energy needed for the dimerization reaction to occur.[6][7] This is a critical consideration during processes like drying, milling, and melt extrusion.

  • Oxidative Stress: Ibrutinib is extremely sensitive to oxidative conditions, which can lead to the formation of various degradation products, including the dimer.[5][8]

  • Presence of Nucleophiles: The presence of other nucleophilic species in the reaction mixture or formulation can potentially compete with or catalyze the dimerization.

Q4: What are the key analytical methods for detecting and quantifying the this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for the detection and quantification of the this compound.[3] These methods are typically coupled with photodiode array (PDA) and mass spectrometry (MS) detectors for accurate identification and characterization.

Troubleshooting Guide: High this compound Levels

This guide provides a systematic approach to troubleshooting elevated levels of the this compound during the manufacturing process.

Observed Issue Potential Root Cause(s) Recommended Action(s)
High dimer content in the final Active Pharmaceutical Ingredient (API). 1. Inadequate pH control during synthesis/work-up: Exposure to alkaline conditions. 2. Excessive thermal stress: High temperatures during drying or purification steps. 3. Oxidative degradation: Presence of oxidizing agents or exposure to air at high temperatures. 4. Prolonged processing times: Extended exposure to reaction or processing conditions that favor dimerization.1. pH Monitoring and Control: Ensure stringent pH control, maintaining acidic conditions (e.g., pH 2.5) where Ibrutinib is more stable.[6] 2. Process Temperature Optimization: Evaluate and optimize drying and purification temperatures to the lowest effective levels. 3. Inert Atmosphere: Consider processing under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Evaluate the use of appropriate antioxidants if compatible with the process. 4. Process Optimization: Reduce processing times where feasible.
Increase in dimer content during formulation/drug product manufacturing. 1. Excipient incompatibility: Interaction with basic excipients. 2. High shear mixing or granulation: Localized heating promoting dimerization. 3. Melt-based processes (e.g., hot-melt extrusion): High processing temperatures.1. Excipient Compatibility Studies: Conduct thorough compatibility studies with all proposed excipients. Avoid strongly basic excipients. Consider co-amorphous formulations with excipients like saccharin to enhance stability.[7] 2. Process Parameter Optimization: Optimize mixing speed, granulation fluid volume, and drying temperatures to minimize thermal stress. 3. Formulation Strategy: If melt-based processes are necessary, optimize temperature and residence time. Alternatively, explore non-thermal formulation strategies.
Dimer levels increase during stability storage. 1. Inappropriate storage conditions: High temperature and/or humidity. 2. Unsuitable packaging: Packaging that does not protect from moisture or oxygen.1. Storage Condition Control: Store the drug substance and product under recommended conditions (e.g., controlled room temperature, low humidity). 2. Packaging Selection: Utilize packaging that provides an adequate barrier against moisture and oxygen.

Experimental Protocols

Protocol 1: UPLC Method for Quantification of Ibrutinib and its Dimer

This protocol is a representative method for the analysis of Ibrutinib and its dimer. Method optimization and validation are essential for specific applications.

Parameter Condition
Column Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium Acetate in water (pH adjusted to 6.0)[8]
Mobile Phase B Acetonitrile[8]
Gradient Time (min)
0.0
5.0
6.0
8.0
Flow Rate 0.3 mL/min[5]
Column Temperature 28 °C[6]
Injection Volume 5 µL[5]
Detection PDA at 215 nm[8] and/or Mass Spectrometry (ESI+)
Expected Retention Times Ibrutinib: ~9.8 min, this compound: ~13.6 min[2]

Data Summary

Table 1: Physicochemical Properties of Ibrutinib and its Dimer

Property Ibrutinib This compound
Molecular Formula C₂₅H₂₄N₆O₂C₅₀H₄₈N₁₂O₄
Molecular Weight 440.50 g/mol 880.99 g/mol

Visualizations

Dimer_Formation_Pathway cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Ibrutinib1 Ibrutinib Molecule 1 (Michael Donor) Dimer This compound Ibrutinib1->Dimer Piperidine N attacks Ibrutinib2 Ibrutinib Molecule 2 (Michael Acceptor) Ibrutinib2->Dimer Acrylamide group attacked Conditions Alkaline pH High Temperature Oxidative Stress Conditions->Dimer Promotes reaction

Caption: Mechanism of this compound Formation.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing Sample API or Drug Product Sample Dissolution Dissolve in appropriate diluent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.2 µm syringe filter Dissolution->Filtration UPLC UPLC Separation (Gradient Elution) Filtration->UPLC PDA PDA Detection (Quantification at 215 nm) UPLC->PDA MS Mass Spectrometry (Identification, m/z 881 for dimer) UPLC->MS Integration Peak Integration and Quantification PDA->Integration MS->Integration Reporting Report % Dimer Integration->Reporting

Caption: Analytical Workflow for this compound.

Troubleshooting_Tree Start High this compound Detected Check_API Check Final API or In-process Control? Start->Check_API Investigate_Synthesis Investigate Synthesis & Purification Check_API->Investigate_Synthesis API Investigate_Formulation Investigate Formulation Process Check_API->Investigate_Formulation Formulation Check_pH Review pH control during work-up Investigate_Synthesis->Check_pH Check_Temp Review drying/purification temperatures Investigate_Synthesis->Check_Temp Check_Oxidation Assess exposure to oxygen Investigate_Synthesis->Check_Oxidation Check_Excipients Review excipient compatibility data Investigate_Formulation->Check_Excipients Check_Process_Params Review mixing/granulation/extrusion parameters Investigate_Formulation->Check_Process_Params Solution_API Implement tighter process controls: - Acidic pH - Lower Temp - Inert atmosphere Check_pH->Solution_API Check_Temp->Solution_API Check_Oxidation->Solution_API Solution_Formulation Reformulate or optimize process: - Change excipients - Lower process temp - Alter mixing parameters Check_Excipients->Solution_Formulation Check_Process_Params->Solution_Formulation

Caption: Troubleshooting Decision Tree for High Dimer.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Ibrutinib Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of the Ibrutinib dimer, a critical impurity in the manufacturing and stability testing of the breakthrough anti-cancer drug, Ibrutinib. Cross-validation of analytical methods is paramount in ensuring consistent, reliable, and accurate results across different laboratories, instruments, and even between different analytical techniques. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) methods used in the analysis of Ibrutinib and its dimer.

Introduction to Ibrutinib and its Dimer

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and has revolutionized the treatment of various B-cell malignancies.[1][2] The formation of impurities, such as the this compound, during synthesis and storage can impact the drug's safety and efficacy. The dimer is often formed under thermal stress and in alkaline conditions.[3][4] Robust and validated analytical methods are therefore essential for the quality control of Ibrutinib drug substance and product.

The Importance of Cross-Validation

Cross-validation of analytical methods ensures that a specific method will produce comparable results when performed in different laboratories or by different analysts. The recently updated International Council for Harmonisation (ICH) Q2(R2) guideline introduces the concept of "co-validation," which can be appropriate to demonstrate that a method meets pre-defined performance criteria using data generated at multiple sites.[5][6] This is crucial for method transfer and for ensuring the consistency of data throughout the drug development lifecycle.

Comparative Analysis of Analytical Methods

A variety of analytical techniques, including HPLC, UPLC, and LC-MS, have been successfully employed for the analysis of Ibrutinib and its related substances.[1][7] The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation.

Data Presentation: A Comparative Summary

The following tables summarize the key performance parameters of representative HPLC, UPLC, and LC-MS methods for the analysis of Ibrutinib and its impurities, including the dimer.

Table 1: Comparison of Chromatographic Methods for Ibrutinib and Impurities

ParameterHPLC MethodUPLC MethodLC-MS/MS Method
Column Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)Waters Acquity UPLC C18 (100x2.1mm, 1.7µm)Shim-pack ODS column (150x4.6mm, 5µm)
Mobile Phase 0.1% Orthophosphoric Acid: Methanol (35:65)A: 20mM Ammonium Acetate (pH 6.0), B: Acetonitrile (Gradient)Methanol:Water (98:2, v/v)
Flow Rate 1.0 mL/min0.3 mL/min-
Detection UV at 287 nmUV at 215 nmESI-MS/MS
Run Time > 10 min< 5 min~5.0 min

Table 2: Comparative Validation Parameters

ParameterHPLC MethodUPLC MethodLC-MS/MS Method
Linearity Range (Ibrutinib) 0-14 µg/mL0.025-100 µg/mL0.5–60 ng/mL
Correlation Coefficient (r²) 0.998> 0.9995-
LOD (Ibrutinib) 0.09 µg/mL0.01 µg/mL-
LOQ (Ibrutinib) 0.29 µg/mL0.025 µg/mL0.5 ng/mL
Accuracy (% Recovery) 98-102%92.69-102.7%99.74–100.23%
Precision (%RSD) < 2%< 2%< 15%

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods. Below are representative protocols for HPLC, UPLC, and LC-MS methods.

HPLC Method Protocol

A simple and robust RP-HPLC method can be used for the routine quality control of Ibrutinib and its dimer.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.

  • Mobile Phase: A mixture of 0.1% Orthophosphoric Acid and Methanol in a 35:65 ratio.

  • Flow Rate: 1.0 ml/min.

  • Detection: UV at 287 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

UPLC Method Protocol

UPLC offers significant advantages in terms of speed and resolution compared to conventional HPLC.[8]

  • Instrumentation: An Ultra-Performance Liquid Chromatography system with a PDA or UV detector.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 100 mm x 2.1 mm.

  • Mobile Phase:

    • Eluent-A: 20 mM ammonium acetate (pH-6).

    • Eluent-B: Acetonitrile.

    • A gradient elution program is typically used.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 215 nm.[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent.

LC-MS/MS Method Protocol

For high sensitivity and structural confirmation of the this compound, an LC-MS/MS method is the gold standard.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column, such as a Shim-pack ODS (150 mm×4.6 mm i.d., 5 µm).[10]

  • Mobile Phase: A mixture of methanol and water (e.g., 98:2, v/v).[10]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for Ibrutinib and its dimer would be monitored for quantification. For instance, for Ibrutinib, a transition of m/z 441.2 → 138.3 has been reported.[11]

Mandatory Visualizations

Experimental Workflow for Method Cross-Validation

Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Scope Define Scope and Acceptance Criteria Select_Methods Select Methods for Cross-Validation (e.g., HPLC, UPLC) Define_Scope->Select_Methods Prepare_Protocol Prepare Cross- Validation Protocol Select_Methods->Prepare_Protocol Prepare_Samples Prepare Standard and QC Samples of Ibrutinib & Dimer Prepare_Protocol->Prepare_Samples Analyze_Method1 Analyze Samples using Method 1 (e.g., HPLC) Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples using Method 2 (e.g., UPLC) Prepare_Samples->Analyze_Method2 Compare_Results Compare Results from Both Methods Analyze_Method1->Compare_Results Analyze_Method2->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test) Compare_Results->Statistical_Analysis Assess_Criteria Assess Against Acceptance Criteria Statistical_Analysis->Assess_Criteria Validation_Report Generate Cross- Validation Report Assess_Criteria->Validation_Report Method_Interchangeable Determine if Methods are Interchangeable Validation_Report->Method_Interchangeable

Caption: Workflow for the cross-validation of two analytical methods.

Ibrutinib Signaling Pathway and Dimer Formation

Ibrutinib_Pathway_and_Dimerization cluster_pathway Ibrutinib Mechanism of Action cluster_dimer This compound Formation BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Downstream Downstream Signaling BTK->Downstream Proliferation B-Cell Proliferation and Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Ibrutinib_Monomer1 Ibrutinib Monomer Ibrutinib_Dimer This compound Ibrutinib_Monomer1->Ibrutinib_Dimer Ibrutinib_Monomer2 Ibrutinib Monomer Ibrutinib_Monomer2->Ibrutinib_Dimer Stress Stress Conditions (e.g., Heat, Base) Stress->Ibrutinib_Dimer

Caption: Ibrutinib's therapeutic pathway and dimer formation under stress.

References

HPLC vs. UPLC for Ibrutinib Dimer Analysis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is pivotal for ensuring the purity, safety, and efficacy of drug substances like Ibrutinib. This guide provides a detailed comparison of these two techniques for the analysis of Ibrutinib and its process-related impurities, with a particular focus on the detection and resolution of Ibrutinib dimers. This comparison is supported by experimental data from published research to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Executive Summary

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of Ibrutinib and its impurities, including dimers. The primary benefits of UPLC include substantially shorter analysis times, improved resolution, and increased sensitivity, which are critical for high-throughput environments and for detecting trace-level impurities.[1][2] While HPLC remains a robust and widely used technique, UPLC's performance enhancements, stemming from the use of sub-2 µm stationary phase particles and higher operating pressures, often justify the investment in the newer technology for demanding applications such as stability studies and impurity profiling.[3][4]

Data Presentation: HPLC vs. UPLC for Ibrutinib Impurity Analysis

The following table summarizes key performance parameters for representative HPLC and UPLC methods used for the analysis of Ibrutinib and its related substances, including potential dimers.

ParameterHPLC MethodUPLC Method
Column X-Select CSH, C18 (150 mm × 4.6 mm, 3.5 µm)[5][6]Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[7][8]
Flow Rate 1.0 mL/min[5][6]0.3 mL/min[8][9]
Run Time 85 minutes[5][6]5 minutes[7]
Limit of Detection (LOD) 0.134 µg/mL[9]0.01 µg/mL[10]
Limit of Quantitation (LOQ) 0.45 µg/mL[9]0.025 µg/mL[10]
Operating Pressure Up to 400 bar[3]Up to 1000 bar or more[3]
Solvent Consumption HigherSignificantly Lower[2][4]

Experimental Protocols

Below are detailed experimental protocols for representative HPLC and UPLC methods for the analysis of Ibrutinib and its impurities.

HPLC Method Protocol

A stability-indicating HPLC method for the determination of Ibrutinib and its degradation products has been developed and validated.[5][6]

  • Column: X-Select CSH, C18, 150 mm × 4.6 mm, 3.5 µm particle size[5][6]

  • Mobile Phase A: 10 mM Ammonium Formate Buffer[9]

  • Mobile Phase B: Acetonitrile[9]

  • Gradient: A gradient elution mode is employed.[9]

  • Flow Rate: 1.0 mL/min[5][6]

  • Detector: Photodiode Array (PDA) and QDa Mass Detector[5][6]

  • Column Temperature: 45°C[9]

UPLC Method Protocol

A sensitive and rapid UPLC method for the quantification of Ibrutinib and its trace-level impurities has been established using Quality-by-Design principles.[7]

  • Column: ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm particle size[7]

  • Mobile Phase A: 0.02 M formic acid in water[7]

  • Mobile Phase B: 0.02 M formic acid in acetonitrile[7]

  • Gradient: A gradient elution is utilized for optimal separation.

  • Flow Rate: 0.3 mL/min[9]

  • Detector: UV detector set at 215 nm[8]

  • Column Temperature: 45°C[9]

  • Injection Volume: 5 µL[8]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for comparing HPLC and UPLC for Ibrutinib dimer analysis.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Comparison ibrutinib_sample Ibrutinib Sample (with potential dimers) dissolution Dissolution in appropriate solvent ibrutinib_sample->dissolution filtration Filtration dissolution->filtration hplc HPLC System filtration->hplc uplc UPLC System filtration->uplc data_acq_hplc Data Acquisition (HPLC) hplc->data_acq_hplc data_acq_uplc Data Acquisition (UPLC) uplc->data_acq_uplc comparison Comparative Analysis (Resolution, Run Time, Sensitivity) data_acq_hplc->comparison data_acq_uplc->comparison

Caption: Experimental workflow for HPLC vs. UPLC comparison.

cluster_hplc HPLC cluster_uplc UPLC cluster_outcome Analytical Outcome hplc_col Longer Column (150-250 mm) hplc_part Larger Particles (3-5 µm) hplc_col->hplc_part hplc_press Lower Pressure (~400 bar) hplc_part->hplc_press hplc_res Longer Run Time Higher Solvent Use hplc_press->hplc_res outcome Improved Resolution & Sensitivity (UPLC) uplc_col Shorter Column (50-100 mm) uplc_part Smaller Particles (<2 µm) uplc_col->uplc_part uplc_press Higher Pressure (>1000 bar) uplc_part->uplc_press uplc_res Shorter Run Time Lower Solvent Use uplc_press->uplc_res uplc_res->outcome

Caption: Key differences and outcomes of HPLC vs. UPLC.

Conclusion

For the analysis of Ibrutinib and its dimers, UPLC technology presents a compelling case for its adoption over conventional HPLC. The significant reduction in run time, leading to higher throughput and lower solvent consumption, makes it a more cost-effective and environmentally friendly option in the long run.[2][4] Furthermore, the enhanced resolution and sensitivity of UPLC are crucial for the accurate detection and quantification of trace-level impurities, ensuring the quality and safety of the final drug product.[2][11] While HPLC remains a valid and robust technique, particularly in environments where legacy methods are established, the superior performance of UPLC makes it the recommended choice for new method development and for laboratories aiming to optimize efficiency and analytical performance.[3]

References

A Comparative Guide to the Determination of the Relative Response Factor for Ibrutinib Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of the Ibrutinib dimer, a critical impurity in the synthesis of the targeted cancer therapy drug, Ibrutinib. Accurate quantification of impurities is paramount in ensuring the safety and efficacy of pharmaceutical products. This document outlines a detailed experimental protocol, presents comparative data, and visualizes key processes to aid researchers in this essential analytical task.

Introduction to Ibrutinib and its Dimer

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By blocking this pathway, Ibrutinib effectively hinders the proliferation and survival of malignant B-cells, making it a cornerstone in the treatment of various B-cell cancers.[4][5]

During the synthesis of Ibrutinib, various process-related impurities can be formed, including the this compound. The dimer, with the molecular formula C₅₀H₄₈N₁₂O₄, is formed from two molecules of Ibrutinib. As a significant impurity, its presence and concentration must be carefully monitored and controlled to meet stringent regulatory requirements.

The Importance of Relative Response Factor (RRF)

In chromatographic analysis, the detector's response to different compounds can vary even at the same concentration. The Relative Response Factor (RRF) is a crucial parameter used to correct for these differences, ensuring accurate quantification of impurities when a pure reference standard for the impurity is not available or is in limited supply. The RRF is the ratio of the response of an impurity to the response of the active pharmaceutical ingredient (API).

Experimental Protocol: RRF Determination of this compound by UPLC

This section details a comparative experimental protocol for determining the RRF of the this compound relative to Ibrutinib using Ultra-Performance Liquid Chromatography (UPLC). This method is adapted from established analytical procedures for Ibrutinib and its related substances.[6]

Objective: To determine the Relative Response Factor (RRF) of this compound with respect to Ibrutinib using a validated UPLC method.

Materials and Reagents:

  • Ibrutinib Reference Standard (RS)

  • This compound (isolated or synthesized)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Chromatographic Conditions:

ParameterCondition
Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.02 M Formic acid in Water
Mobile Phase B 0.02 M Formic acid in Acetonitrile
Gradient Time (min)
0.0
3.0
4.0
4.1
5.0
Flow Rate 0.55 mL/min
Column Temperature 28°C
Detection Wavelength 259 nm
Injection Volume 1.0 µL

Preparation of Standard Solutions:

  • Ibrutinib Stock Solution (A): Accurately weigh about 25 mg of Ibrutinib RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • This compound Stock Solution (B): Accurately weigh about 25 mg of this compound into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Linearity Solutions: Prepare a series of at least five linearity solutions for both Ibrutinib and this compound by diluting the respective stock solutions to concentrations ranging from approximately 0.025 µg/mL to 100 µg/mL.

Procedure:

  • Inject each linearity solution for both Ibrutinib and this compound into the UPLC system in triplicate.

  • Record the peak areas from the resulting chromatograms.

  • Plot a calibration curve of peak area versus concentration for both Ibrutinib and this compound.

  • Determine the slope of each calibration curve.

Calculation of RRF:

The Relative Response Factor is calculated using the following formula:

RRF = (Slope of this compound) / (Slope of Ibrutinib)

Data Presentation

The following table summarizes hypothetical data for the determination of the RRF for the this compound.

AnalyteConcentration (µg/mL)Peak Area (n=3)Average Peak AreaSlopeRRF
Ibrutinib 0.0251510, 1525, 15181518
0.16050, 6075, 60606062
1.060800, 60950, 608706087360850
10.0610000, 609500, 609800609767
100.06120000, 6115000, 61180006117667
This compound 0.0251820, 1835, 18281828
0.17300, 7320, 73107310
1.073500, 73650, 7358073577735501.21
10.0738000, 737500, 737800737767
100.07400000, 7395000, 73980007397667

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the determination of the Relative Response Factor.

RRF_Workflow cluster_prep Solution Preparation cluster_analysis UPLC Analysis cluster_calc Data Processing & Calculation prep_ibrutinib Prepare Ibrutinib Standard Solutions inject_standards Inject Linearity Solutions prep_ibrutinib->inject_standards prep_dimer Prepare this compound Standard Solutions prep_dimer->inject_standards acquire_data Acquire Chromatographic Data (Peak Areas) inject_standards->acquire_data plot_curves Plot Calibration Curves (Peak Area vs. Concentration) acquire_data->plot_curves calc_slopes Calculate Slopes plot_curves->calc_slopes calc_rrf Calculate RRF (Slope_Dimer / Slope_Ibrutinib) calc_slopes->calc_rrf

Caption: Workflow for RRF Determination.

Ibrutinib's Mechanism of Action: BTK Signaling Pathway

This diagram illustrates the B-cell receptor signaling pathway and the inhibitory action of Ibrutinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 NFkB NF-κB DAG->NFkB IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Gene Transcription Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition (Cys481)

Caption: Ibrutinib's Inhibition of the BTK Pathway.

Conclusion

The determination of the Relative Response Factor for this compound is a critical step in the quality control of Ibrutinib drug substance. By employing a robust and validated UPLC method, researchers can accurately quantify this and other impurities, ensuring the final drug product meets the required safety and quality standards. The provided experimental protocol and visualizations serve as a practical guide for scientists and professionals in the pharmaceutical industry.

References

Comparative Analysis of Ibrutinib and its Dimer on Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrutinib is a powerful, orally administered covalent inhibitor of Bruton's tyrosine kinase, a key component in B-cell receptor (BCR) signaling pathways crucial for B-cell proliferation and survival.[1] Its targeted action induces apoptosis in malignant B-cells, making it an effective treatment for various B-cell malignancies.[1] The Ibrutinib dimer is recognized as an impurity that can form during the synthesis or degradation of the active pharmaceutical ingredient.[2] Studies have indicated that the formation of Ibrutinib's dimeric compounds can negatively impact the drug's solubility and permeability.[3] This suggests a potential reduction in its biological activity, including its cytotoxic effects, although direct experimental evidence is lacking.

Data Presentation: Cytotoxicity of Ibrutinib

The following table summarizes the cytotoxic activity of Ibrutinib against various cancer cell lines as reported in the literature.

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (hours)Reference
MEC-1B-cell Chronic Lymphocytic Leukemia (p53 mutated)Cell Viability Assay1924[1]
MEC-2B-cell Chronic Lymphocytic Leukemia (p53 mutated)Cell Viability Assay14.824[1]
EHEBB-cell Chronic Lymphocytic Leukemia (p53 wild-type)Cell Viability Assay14.824[1]
JVM-2B-cell Chronic Lymphocytic Leukemia (p53 wild-type)Cell Viability Assay17.524[1]
JVM-3B-cell Chronic Lymphocytic Leukemia (p53 wild-type)Cell Viability Assay15.224[1]
MEC-1B-cell Chronic Lymphocytic Leukemia (p53 mutated)Cell Viability Assay14.848[1]
MEC-2B-cell Chronic Lymphocytic Leukemia (p53 mutated)Cell Viability Assay5.448[1]
EHEBB-cell Chronic Lymphocytic Leukemia (p53 wild-type)Cell Viability Assay12.148[1]
JVM-2B-cell Chronic Lymphocytic Leukemia (p53 wild-type)Cell Viability Assay10.248[1]
JVM-3B-cell Chronic Lymphocytic Leukemia (p53 wild-type)Cell Viability Assay11.548[1]
MCF-7Breast CancerCytotoxicity Assay13.4248[4]

This compound: An Impurity with Undefined Cytotoxicity

The this compound is identified as an impurity that can arise during the manufacturing process or through degradation of the parent compound.[2] While its chemical structure is known, there is a significant gap in the scientific literature regarding its biological activity, including its cytotoxic effects. One study has shown that the formation of Ibrutinib dimers leads to a decrease in both concentration and permeability.[3] This is a critical observation, as drug solubility and membrane permeability are key determinants of bioavailability and, consequently, therapeutic efficacy. A reduction in these properties for the dimer would suggest that it is likely less cytotoxic than the parent Ibrutinib molecule. However, without direct experimental data, this remains a well-founded hypothesis rather than a confirmed fact.

Experimental Protocols

A detailed methodology for a typical cytotoxicity assay used to evaluate compounds like Ibrutinib is provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MEC-1, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Ibrutinib (and this compound if available) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ibrutinib (and its dimer) in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with vehicle (DMSO) as a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Visualizations

Experimental Workflow for Cytotoxicity Comparison

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Ibrutinib & Dimer B->C D Incubate for 24/48/72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Buffer F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

Caption: Workflow for comparing the cytotoxicity of Ibrutinib and its dimer.

Ibrutinib's Mechanism of Action: BTK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK BCR->SYK BTK BTK LYN->BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Ibrutinib inhibits the BTK signaling pathway, blocking cell proliferation.

References

A Validated UPLC Method for Ibrutinib Dimer Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography (UPLC) method for the profiling of the Ibrutinib dimer impurity, a critical quality attribute in the manufacturing of the anti-cancer drug Ibrutinib.

This document outlines the experimental protocol for a stability-indicating UPLC method and presents a comparative summary of its performance against other reported methods for Ibrutinib impurity analysis. The data presented is compiled from various scientific publications and aims to provide an objective overview for analytical method development and validation.

Experimental Protocol: A Validated Stability-Indicating UPLC Method

A robust, stability-indicating UPLC method is crucial for the accurate quantification of the this compound and other process-related impurities and degradation products. The following protocol is a synthesis of validated methods reported in the literature.[1][2]

1. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.02 M Formic Acid in Water.[1]

  • Mobile Phase B: 0.02 M Formic Acid in Acetonitrile.[1]

  • Gradient Elution: A gradient program is employed to ensure the separation of all relevant impurities. The specific gradient will depend on the impurity profile but typically involves a gradual increase in the proportion of Mobile Phase B.

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 258 nm.[4]

  • Injection Volume: 2 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Ibrutinib and the this compound impurity in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Sample Solution: Accurately weigh and dissolve the Ibrutinib drug substance or product in the diluent to a known concentration.

3. Method Validation:

The method is validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure no interference from degradation products.[3][5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Data of UPLC Methods for Ibrutinib Impurity Profiling

The following table summarizes the performance characteristics of the validated UPLC method in comparison to other reported HPLC and UPLC methods for Ibrutinib impurity analysis. This allows for a direct comparison of key analytical parameters.

ParameterValidated UPLC MethodAlternative HPLC Method 1Alternative UPLC Method 2
Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)X-Select CSH C18 (150 mm x 4.6 mm, 3.5 µm)[5]Kinetex C18 (100 mm x 4.6 mm, 2.6 µm)[3]
Mobile Phase A: 0.02 M Formic Acid in WaterB: 0.02 M Formic Acid in Acetonitrile[1]A: Ammonium Acetate Buffer (pH 6)B: Acetonitrile[3]A: Phosphate BufferB: Acetonitrile
Detection 258 nm[4]215 nm[3]220 nm[4]
Linearity (r²) > 0.999[1]> 0.999[5]> 0.999
LOD 0.015 µg/mL (for impurities)[1]Not Reported0.01 µg/mL (for Ibrutinib)[2]
LOQ 0.0187 µg/mL (for impurities)[1]0.05% of test concentration[7]0.025 µg/mL (for Ibrutinib)[2]
Accuracy (% Recovery) 92.69 - 102.7%[1]95 - 105%[5]93.58 - 104.75%[2]
Precision (%RSD) < 8% for impurities[1]< 10.0% for impurities[7]< 10% for impurities[2]

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for UPLC method validation and the logical relationship between the key validation parameters.

UPLC_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation UPLC_Analysis UPLC Analysis Standard_Prep->UPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->UPLC_Analysis Specificity Specificity UPLC_Analysis->Specificity Linearity Linearity UPLC_Analysis->Linearity Accuracy Accuracy UPLC_Analysis->Accuracy Precision Precision UPLC_Analysis->Precision LOD_LOQ LOD & LOQ UPLC_Analysis->LOD_LOQ Robustness Robustness UPLC_Analysis->Robustness

Caption: Experimental workflow for UPLC method validation.

Validation_Parameter_Relationship Method Validated UPLC Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (Proportional Response) Method->Linearity Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Reproducibility) Method->Precision Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Robustness Robustness (Reliability) Method->Robustness Specificity->Accuracy ensures Linearity->Accuracy supports Precision->Accuracy prerequisite for Sensitivity->Linearity defines range

Caption: Logical relationship of UPLC validation parameters.

Conclusion

The presented UPLC method demonstrates excellent performance characteristics for the analysis of Ibrutinib and its impurities, including the dimer.[1][2] The method is shown to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. The use of UPLC technology offers significant advantages in terms of speed and resolution compared to traditional HPLC methods. The provided comparative data and visualizations serve as a valuable resource for analytical scientists in the pharmaceutical industry, aiding in the development and validation of efficient and reliable methods for ensuring the quality of Ibrutinib. The this compound impurity, with a molecular formula of C50H48N12O4 and a molecular weight of 880.99, is a critical impurity to monitor.[8][9]

References

Spectroscopic Showdown: A Comparative Analysis of Synthetic vs. Degradation-Derived Ibrutinib Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a critical aspect of pharmaceutical quality control is the thorough characterization of impurities. This guide provides a detailed spectroscopic comparison of a synthetically produced ibrutinib dimer impurity against a dimer generated under forced thermal degradation conditions. The presented data, including Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offers a valuable resource for the identification and understanding of this critical impurity.

The this compound, a known process-related and degradation impurity of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, has been identified with the molecular formula C₅₀H₄₈N₁₂O₄ and a molecular weight of approximately 881.0 g/mol .[1] Understanding the spectroscopic signature of this impurity is paramount for its detection and quantification in both active pharmaceutical ingredients (API) and finished drug products. This guide presents a side-by-side comparison of a commercially available synthetic this compound reference standard (CAS 2031255-23-7) and an this compound generated through thermal stress testing.

Executive Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for both the synthetic and degradation-derived this compound. Detailed experimental protocols for the generation and analysis of the degradation-derived dimer are provided in the subsequent sections. Spectroscopic data for the synthetic dimer is based on typical values provided in Certificates of Analysis from commercial suppliers.

Table 1: Mass Spectrometry Data

Spectroscopic FeatureSynthetic this compoundDegradation-Derived this compound
Mass-to-Charge Ratio (m/z) ~881 [M+H]⁺~881 [M+H]⁺[2]

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Spectroscopic FeatureSynthetic this compoundDegradation-Derived this compound
Key Stretching Frequencies (cm⁻¹) Data typically available in CoAThe FT-IR spectrum of thermally treated ibrutinib shows characteristic peaks of the parent molecule, with potential shifts or new peaks indicating dimer formation. Key ibrutinib peaks include ν(C–O–C) at 1239 cm⁻¹ and ν(C=O) at 1651 and 1636 cm⁻¹.[2]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)

Spectroscopic FeatureSynthetic this compoundDegradation-Derived this compound
¹H NMR (ppm) Detailed chemical shifts and coupling constants are typically provided in the Certificate of Analysis.While NMR was used for characterization in thermal degradation studies, specific chemical shift data for the isolated dimer is not detailed in the cited literature.[2]
¹³C NMR (ppm) Detailed chemical shifts are typically provided in the Certificate of Analysis.Specific chemical shift data for the isolated dimer is not detailed in the cited literature.[2]

Experimental Protocols

Generation of Degradation-Derived this compound (Thermal Stress)

The following protocol is based on the methodology described by Trunov et al. (2025) for the thermal degradation of ibrutinib.[2][3][4]

  • Sample Preparation: 50 mg of crystalline ibrutinib (form A) is placed in a 50 mL ceramic crucible.

  • Thermal Stress: The crucible is heated to a temperature between 165°C and 240°C for 15 minutes. The setup is wrapped in aluminum foil to ensure uniform heating.

  • Quenching: The molten sample is rapidly cooled by placing the crucible in an ice-water bath.

  • Sample Processing: The resulting glassy solid is crushed using a mortar and pestle.

  • Isolation (Conceptual): For detailed spectroscopic analysis, the dimer would be isolated from the mixture of ibrutinib and other degradation products using preparative chromatography (e.g., preparative HPLC).

Spectroscopic Analysis
  • Mass Spectrometry (MS): Analysis is performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source in positive ion mode. The mass-to-charge ratio (m/z) is monitored to detect the protonated molecular ion of the dimer.[2][4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify functional groups and compare the vibrational frequencies between the synthetic and degradation-derived samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for the structural elucidation and confirmation of the dimer structure.

Visualizing the Process

To better understand the transformation and analytical workflow, the following diagrams are provided.

Ibrutinib Dimerization Pathway Ibrutinib1 Ibrutinib Molecule 1 Thermal_Stress Thermal Stress (≥165°C) Ibrutinib1->Thermal_Stress Ibrutinib2 Ibrutinib Molecule 2 Ibrutinib2->Thermal_Stress Dimer This compound (C50H48N12O4) Thermal_Stress->Dimer

Caption: Formation of this compound under Thermal Stress.

Experimental Workflow for Comparison cluster_synthetic Synthetic Dimer cluster_degradation Degradation-Derived Dimer cluster_analysis Spectroscopic Analysis Synth_Standard Synthetic this compound (CAS 2031255-23-7) MS Mass Spectrometry Synth_Standard->MS Analysis FTIR FT-IR Synth_Standard->FTIR Analysis NMR NMR Synth_Standard->NMR Analysis Ibrutinib_API Ibrutinib API Thermal_Deg Thermal Degradation Ibrutinib_API->Thermal_Deg Isolation Isolation & Purification (e.g., Prep-HPLC) Thermal_Deg->Isolation Deg_Dimer Degradation-Derived Dimer Isolation->Deg_Dimer Deg_Dimer->MS Analysis Deg_Dimer->FTIR Analysis Deg_Dimer->NMR Analysis Comparison Data Comparison MS->Comparison FTIR->Comparison NMR->Comparison

Caption: Workflow for Spectroscopic Comparison.

Conclusion

The mass spectrometry data strongly indicates that the major dimer formed under thermal stress is identical in mass to the synthetically available reference standard. While detailed FT-IR and NMR comparisons require access to the Certificate of Analysis for the synthetic standard and further isolation and characterization of the degradation-derived dimer, this guide provides a foundational framework and the necessary experimental protocols for such a comparative study. The consistency in mass suggests that the synthetic standard is a suitable reference for the quantification of the thermally induced this compound. This information is crucial for developing robust analytical methods for impurity profiling and ensuring the quality and safety of ibrutinib-containing pharmaceuticals.

References

Benchmarking Forced Degradation Conditions for Ibrutinib: A Comparative Guide to Dimerization and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a drug substance under various stress conditions is paramount. This guide provides an objective comparison of different forced degradation conditions for the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, with a specific focus on its dimerization and overall degradation. The information presented herein is supported by experimental data from published studies to aid in the development of stable formulations and robust analytical methods.

Ibrutinib, a cornerstone in the treatment of B-cell malignancies, is known to be susceptible to degradation under specific environmental pressures. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products and pathways. One such degradation product of concern is the Ibrutinib dimer, which can impact the drug's efficacy and safety profile. This guide benchmarks the outcomes of acidic, alkaline, oxidative, thermal, and photolytic stress conditions on Ibrutinib, providing a quantitative overview of its degradation and insights into dimer formation.

Quantitative Comparison of Ibrutinib Degradation

The following table summarizes the quantitative data from forced degradation studies on Ibrutinib, highlighting the percentage of drug decomposed under various stress conditions. It is important to note that while the formation of an this compound has been identified, particularly under alkaline and thermal stress, specific quantitative data for the percentage of dimer formed under these forced degradation conditions is not consistently reported in the reviewed literature.[1]

Stress ConditionReagent/ParameterDuration & Temperature% Ibrutinib DecomposedDimer FormationReference
Acidic Hydrolysis 2N Hydrochloric Acid30 minutes at 60°C4.88%Not Reported[2]
Alkaline Hydrolysis 2N Sodium Hydroxide30 minutes at 60°C4.92%Identified (DP-IX)[1][2]
Oxidative Degradation 20% Hydrogen Peroxide30 minutes at 60°C3.96%Not Reported[2]
Thermal Degradation Dry Heat6 hours at 105°C2.54%Identified[2]
Photolytic Degradation UV Light (200 Watt hours/m²)7 days1.87%Not Reported[2]
Neutral Hydrolysis Water6 hours at 60°C1.25%Not Reported[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of forced degradation studies. The following protocols are based on established methods for Ibrutinib stress testing.[1][2]

Acidic Degradation

To 1 ml of Ibrutinib stock solution, 1 ml of 2N Hydrochloric acid is added. The mixture is then refluxed for 30 minutes at 60°C. After cooling, the solution is neutralized with an appropriate amount of 2N sodium hydroxide and diluted to the desired concentration for analysis.[2]

Alkaline Degradation

To 1 ml of Ibrutinib stock solution, 1 ml of 2N Sodium Hydroxide is added. The mixture is refluxed for 30 minutes at 60°C. After cooling, the solution is neutralized with an appropriate amount of 2N hydrochloric acid and diluted for analysis. Under these conditions, a dimer degradation product (DP-IX) has been identified.[1][2]

Oxidative Degradation

1 ml of Ibrutinib stock solution is treated with 1 ml of 20% hydrogen peroxide. The solution is kept at 60°C for 30 minutes. After cooling, the solution is diluted to the desired concentration for analysis.[2]

Thermal Degradation

A solution of Ibrutinib is placed in a thermostat at 105°C for 6 hours to study the effect of dry heat. Following the exposure, the sample is cooled and diluted for analysis. Dimer formation has also been observed under thermal stress conditions.

Photolytic Degradation

An Ibrutinib solution is exposed to UV light in a photostability chamber for 7 days, providing an exposure of 200 Watt hours/m². A parallel sample is kept in the dark as a control. After the exposure period, the sample is diluted and analyzed.[2]

Neutral Hydrolysis

Ibrutinib solution is refluxed with water for 6 hours at 60°C. After cooling, the solution is diluted to the appropriate concentration for analysis.[2]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for forced degradation studies and the biological pathway of Ibrutinib's action.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Ibrutinib_Stock Ibrutinib Stock Solution Acid Acidic (2N HCl, 60°C, 30 min) Ibrutinib_Stock->Acid Alkaline Alkaline (2N NaOH, 60°C, 30 min) Ibrutinib_Stock->Alkaline Oxidative Oxidative (20% H2O2, 60°C, 30 min) Ibrutinib_Stock->Oxidative Thermal Thermal (105°C, 6 hours) Ibrutinib_Stock->Thermal Photolytic Photolytic (UV light, 7 days) Ibrutinib_Stock->Photolytic Neutral Neutral (Water, 60°C, 6 hours) Ibrutinib_Stock->Neutral Neutralization Neutralization (for Acid/Alkaline) Acid->Neutralization Alkaline->Neutralization Dilution Dilution Oxidative->Dilution Thermal->Dilution Photolytic->Dilution Neutral->Dilution Neutralization->Dilution HPLC_Analysis RP-HPLC Analysis Dilution->HPLC_Analysis Data_Quantification Quantification of Degradation Products HPLC_Analysis->Data_Quantification

Caption: Experimental workflow for forced degradation studies of Ibrutinib.

Ibrutinib functions by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation and survival of malignant B-cells.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ibrutinib Ibrutinib Ibrutinib->BTK PIP2_PIP3 PIP2 -> PIP3 PLCg2->PIP2_PIP3 PKC_Ca PKC / Ca²⁺ Mobilization PIP2_PIP3->PKC_Ca Downstream Downstream Signaling (NF-κB, MAPK, PI3K/AKT) PKC_Ca->Downstream Proliferation Cell Proliferation, Survival, Adhesion Downstream->Proliferation

Caption: Ibrutinib's inhibition of the B-cell receptor (BCR) signaling pathway.

Conclusion

The forced degradation studies reveal that Ibrutinib is most susceptible to degradation under acidic and alkaline hydrolytic conditions, followed by oxidative stress. Thermal and photolytic conditions cause less degradation. Dimer formation has been confirmed under alkaline and thermal stress, highlighting the importance of controlling pH and temperature during manufacturing and storage. The provided experimental protocols and diagrams serve as a valuable resource for researchers working on the formulation and analysis of Ibrutinib, ensuring the development of a safe, stable, and effective pharmaceutical product. Further studies are warranted to quantify the extent of dimer formation under each stress condition to fully elucidate the degradation profile of Ibrutinib.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Ibrutinib Dimer

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle Ibrutinib dimer with appropriate personal protective equipment (PPE). This is a standard precaution for handling any potentially hazardous chemical, especially one related to a cytotoxic agent.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Gloves Chemically resistant (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosol exposure.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a fume hood.To prevent inhalation of any dust or aerosolized particles.

Step-by-Step Disposal Protocol

The following procedure is based on the general guidelines for the disposal of cytotoxic waste and should be applied to this compound in the absence of specific manufacturer instructions.

1. Segregation: Immediately segregate this compound waste from general laboratory waste. This includes any contaminated materials such as vials, pipette tips, gloves, and absorbent paper.

2. Labeling: Clearly label the waste container with "Cytotoxic Waste" and include the name of the compound (this compound). This ensures that all personnel are aware of the contents and handle it appropriately.

3. Containment: Place all solid and liquid waste contaminated with this compound into a primary container that is rigid and leak-proof. For sharps, a designated cytotoxic sharps container must be used. This primary container should then be placed within a secondary, larger container for transport within the facility.

4. Storage: Store the contained cytotoxic waste in a designated, secure area away from general traffic. This area should be clearly marked with a cytotoxic hazard symbol.

5. Final Disposal: The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste disposal company. The most common and recommended method for the destruction of cytotoxic compounds is high-temperature incineration. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Step 1: Handling & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Final Disposal A Handle with appropriate PPE B Segregate this compound waste from general lab waste A->B C Place in a rigid, leak-proof primary container B->C D Clearly label as 'Cytotoxic Waste' with compound name C->D E Store in a designated, secure area D->E F Arrange for pickup by a licensed hazardous waste disposal company E->F G High-temperature incineration F->G

Figure 1. Workflow for the proper disposal of this compound.

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. Therefore, the recommended and safest approach is to treat it as a stable cytotoxic compound and follow the physical segregation and incineration protocol outlined above. Any deviation from this should only be done under the guidance of your institution's environmental health and safety (EHS) department and with a thoroughly validated inactivation procedure.

By adhering to these stringent disposal procedures, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations, thereby fostering a culture of safety and responsibility.

Safeguarding Researchers: A Comprehensive Guide to Handling Ibrutinib Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ibrutinib dimer in a laboratory setting. Adherence to these procedures is mandatory to ensure the safety of all personnel.

Ibrutinib and its dimer are potent cytotoxic compounds that necessitate stringent handling protocols to prevent occupational exposure.[1] As antineoplastic agents, they can pose significant health risks, including reproductive and developmental problems, even at low exposure levels.[1] This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Specifications

All personnel handling this compound must use the following PPE. All PPE should be considered contaminated after use and disposed of immediately in designated cytotoxic waste containers.[2]

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated gloves tested according to ASTM D6978-05 standard.[3][4][5]Provides a robust barrier against chemical permeation. The ASTM D6978-05 standard is specifically designed for assessing resistance to chemotherapy drugs and is 100 times more sensitive than the European equivalent.[3]
Powder-free nitrile gloves are recommended. The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[6]Powder on gloves can contaminate the work area and absorb hazardous drugs.[7] The overlapping of gloves and gown prevents skin exposure at the wrist.[6]
Gowns Disposable, back-closing gowns made of polyethylene-coated polypropylene or other low-permeability laminate materials.[7]Impermeable material prevents penetration of the cytotoxic compound to the skin. Back-closing gowns offer better protection to the front of the body.
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects the eyes and face from splashes of the compound.
Respiratory Protection A NIOSH-certified N95 respirator or higher.[2][6]Protects against the inhalation of airborne particles of the hazardous drug. Surgical masks are not sufficient.[6]
Shoe Covers Disposable shoe covers.[8]Prevents the tracking of contamination out of the designated handling area.

Operational Protocol for Handling this compound

This protocol details the step-by-step procedure for safely handling this compound, from receiving the compound to its final disposal.

1. Receiving and Unpacking

  • Upon receipt, visually inspect the package for any signs of damage.[9]

  • If the package is damaged, treat it as a spill and notify the safety officer immediately.[9]

  • Personnel unpacking the compound must wear a protective gown and two pairs of chemotherapy-rated gloves.[8]

  • Unpack in a designated area, preferably within a chemical fume hood or ventilated enclosure.

  • Verify the integrity of the primary container.

  • Record the receipt of the compound in the chemical inventory.

2. Preparation and Handling

  • All manipulations of this compound (weighing, dissolving, etc.) must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.

  • Cover the work surface with a disposable, plastic-backed absorbent pad.[10]

  • Ensure a cytotoxic spill kit is readily accessible.[9]

3. Donning PPE

  • Step 1: Don shoe covers and a hair cover.

  • Step 2: Perform hand hygiene.

  • Step 3: Don the inner pair of chemotherapy gloves.

  • Step 4: Don the impermeable gown, ensuring it is securely closed in the back.[2]

  • Step 5: Don the outer pair of chemotherapy gloves, ensuring the cuffs are pulled over the cuffs of the gown.[11]

  • Step 6: Don the N95 respirator, ensuring a proper fit.

  • Step 7: Don eye and face protection.[2]

4. Doffing PPE

  • Step 1: Remove the outer pair of gloves.[2]

  • Step 2: Remove the gown in a manner that turns it inside out.[11]

  • Step 3: Dispose of the gown and outer gloves in a designated cytotoxic waste container.

  • Step 4: Exit the immediate work area.

  • Step 5: Remove face and eye protection, followed by the respirator.

  • Step 6: Remove the inner pair of gloves.[2]

  • Step 7: Perform hand hygiene thoroughly with soap and water.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic and must be disposed of according to the following procedures.

Waste Segregation and Collection

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.[12]

  • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be placed in a designated, leak-proof, and clearly labeled purple cytotoxic waste bag.[13][14]

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[9]

Final Disposal

  • All cytotoxic waste must be incinerated at a licensed hazardous waste facility.[13] It should never be landfilled or disposed of in the regular trash or sewer system.[10][13]

  • Waste containers must be securely sealed before being transported from the laboratory.

  • Follow all institutional and local regulations for the storage and pickup of hazardous waste.

Visual Workflow for Handling this compound

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

Ibrutinib_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Protocol Receiving Receiving and Unpacking Don_PPE Donning Full PPE Receiving->Don_PPE Prepare_Workstation Prepare Workstation in BSC/CVE Don_PPE->Prepare_Workstation Handling_Compound Weighing, Aliquoting, and Preparation of Solutions Prepare_Workstation->Handling_Compound Experimentation Conducting Experiment Handling_Compound->Experimentation Spill_Event Spill Event Handling_Compound->Spill_Event Decontaminate_Workstation Decontaminate Workstation Experimentation->Decontaminate_Workstation Experimentation->Spill_Event Segregate_Waste Segregate and Package Cytotoxic Waste Decontaminate_Workstation->Segregate_Waste Doff_PPE Doffing PPE Segregate_Waste->Doff_PPE Final_Disposal Arrange for Incineration Doff_PPE->Final_Disposal Spill_Cleanup Follow Spill Cleanup Protocol Spill_Event->Spill_Cleanup Spill_Cleanup->Decontaminate_Workstation

Caption: Logical workflow for handling this compound.

References

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